molecular formula C15H18N2O B8296582 4-(2-Pyridylmethoxy)-amphetamine

4-(2-Pyridylmethoxy)-amphetamine

Cat. No.: B8296582
M. Wt: 242.32 g/mol
InChI Key: YQRMRKYSUMBGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Pyridylmethoxy)-amphetamine is a synthetic substituted amphetamine derivative of interest in neuroscience and pharmacological research. As a structural analog of amphetamine—a compound with a known history in neurological research —this derivative is characterized by a 2-pyridylmethoxy substitution at the 4-position of the phenyl ring. This modification is likely to alter the compound's binding affinity and selectivity for neurotransmitter receptors and transporters compared to the parent amphetamine structure. Researchers may investigate this compound for its potential interactions with monoaminergic systems, including dopamine, norepinephrine, and serotonin transporters. Its specific research applications could include studies on the structure-activity relationships (SAR) of psychoactive substances, receptor binding assays, and as a potential precursor in the synthesis of more complex molecules for biochemical probing. This product is intended for forensic analysis, analytical testing, and in vitro experimental applications in a controlled laboratory environment. This compound is supplied as a high-purity material for Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. All handling must comply with applicable local and international regulations governing controlled substances.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-[4-(pyridin-2-ylmethoxy)phenyl]propan-2-amine

InChI

InChI=1S/C15H18N2O/c1-12(16)10-13-5-7-15(8-6-13)18-11-14-4-2-3-9-17-14/h2-9,12H,10-11,16H2,1H3

InChI Key

YQRMRKYSUMBGQV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship of Pyridylmethoxy Amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of Pyridylmethoxy Amphetamines is a specialized domain within medicinal chemistry, focusing on the modification of the phenethylamine scaffold by incorporating a pyridine ring via a methoxy linker. These compounds are primarily investigated as monoamine transporter ligands (specifically targeting SERT, DAT, and NET) and, in the case of ring-substituted variants (e.g., 2,5-dimethoxy), as 5-HT2A receptor agonists (psychedelics).

The following technical guide synthesizes the chemical, pharmacological, and synthetic principles governing this class.

Executive Summary & Structural Definition

Pyridylmethoxy amphetamines are a class of hybrid molecules combining the pharmacophore of amphetamine (α-methylphenethylamine) with a pyridine ring attached via an ether linkage (–O–CH₂–). This modification is typically applied at the para (4-position) of the phenyl ring, creating an isostere of 4-benzyloxyamphetamine , or at the 3-position.

  • Core Scaffold: 1-phenylpropan-2-amine.

  • Key Substituent: (Pyridin-x-yl)methoxy group.[1][2][3][4][5]

  • Primary Targets: Serotonin Transporter (SERT), Dopamine Transporter (DAT), 5-HT2A/2C Receptors.

  • Medicinal Utility: Investigated for potential antidepressant activity (SERT inhibition/release), neuroimaging (nAChR/transporter ligands), and psychopharmacological profiling.

Chemical Structure Visualization

The generic structure consists of an amphetamine backbone substituted with a pyridylmethoxy group.

G Amphetamine Amphetamine Backbone (Phenyl-CH2-CH(CH3)-NH2) Linker Ether Linker (-O-CH2-) Linker->Amphetamine Attached at Para/Meta Position Pyridine Pyridine Ring (2-, 3-, or 4-position) Pyridine->Linker Attached to N_Pos SAR: Pyridine N Position (Basicity, H-Bonding) N_Pos->Pyridine Linker_Len SAR: Linker Length (Steric Bulk) Linker_Len->Linker

Caption: Modular assembly of pyridylmethoxy amphetamines showing key SAR domains.

Chemical Synthesis Protocols

The synthesis of pyridylmethoxy amphetamines typically follows a convergent route, coupling a pyridyl carbinol (or halide) with a phenolic amphetamine precursor.

Protocol: Williamson Ether Synthesis Route

This method is preferred for its modularity, allowing the attachment of various pyridine isomers to 4-hydroxyamphetamine.

Reagents:

  • Substrate: 4-Hydroxyamphetamine (or N-protected derivative like N-Boc-4-hydroxyamphetamine).

  • Alkylaing Agent: (Chloromethyl)pyridine hydrochloride (2-, 3-, or 4-isomer).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

Step-by-Step Workflow:

  • Protection (Optional but Recommended): Protect the amine of 4-hydroxyamphetamine with a Boc group to prevent N-alkylation.

    • Reaction:

      
      
      
  • Ether Formation:

    • Dissolve N-Boc-4-hydroxyamphetamine (1.0 eq) in DMF.

    • Add

      
       (2.5 eq) and stir at room temperature for 30 min to generate the phenoxide.
      
    • Add (Chloromethyl)pyridine hydrochloride (1.2 eq).

    • Heat to 60-80°C for 4-12 hours. Monitor via TLC/LC-MS.

    • Mechanism:

      
       nucleophilic attack of the phenoxide on the pyridylmethyl chloride.
      
  • Deprotection:

    • Treat the purified ether with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

    • Basify and extract to obtain the free base.

Alternative Route: Reductive Amination

Start with 4-(pyridylmethoxy)benzaldehyde (synthesized from 4-hydroxybenzaldehyde and pyridylmethyl chloride) and condense with nitroethane (Henry reaction) followed by reduction, or condense with acetone/amine (reductive amination).

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridylmethoxy amphetamines is governed by the specific interplay between the lipophilic ether tail and the cationic amine head.

The Pyridine Ring (Isomerism & Electronic Effects)

The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) dramatically alters the electronic landscape and binding affinity.

Feature2-Pyridyl3-Pyridyl4-PyridylImpact on Activity
Basicity (

)
LowerModerateModerateAffects protonation state and interaction with receptor residues (e.g., Asp/Glu).
Sterics Ortho-N creates steric clash/chelation potential.Meta-N is more extended.Para-N extends the vector linearly.4-Pyridyl often mimics the distal phenyl of biaryl ligands best.
Lipophilicity Lower than phenyl.Lower than phenyl.Lower than phenyl.Reduced LogP compared to benzyloxy analogs improves water solubility and bioavailability.
  • Mechanistic Insight: The pyridine nitrogen serves as a hydrogen bond acceptor . In the SERT binding pocket, this can form specific interactions with tyrosine or serine residues that a phenyl ring (in benzyloxyamphetamine) cannot, potentially increasing selectivity for SERT over DAT.

The Linker (Methoxy Group)

The


 linker provides rotational freedom but also adds length.
  • Length Constraint: The "methoxy" spacer places the pyridine ring roughly 4-5 Å away from the phenyl ring. This extension is critical for occupying the S2 hydrophobic pocket in monoamine transporters.

  • Atom Replacement: Replacing the ether oxygen with a methylene (propyl linker) often retains affinity but loses the H-bond accepting capability of the ether oxygen, reducing potency at 5-HT receptors.

The Amphetamine Backbone
  • 
    -Methyl Group:  Essential for protection against Monoamine Oxidase (MAO) degradation, ensuring oral activity and prolonged duration.
    
  • Amine Nitrogen: Must be primary (

    
    ) or secondary methyl (
    
    
    
    ) for optimal transporter recognition. Bulky N-substituents (e.g., benzyl) shift activity towards pure uptake inhibition rather than release.
Selectivity Profile (SERT vs. DAT)

Large para-substituents on the amphetamine core generally shift selectivity towards Serotonin (5-HT) .

  • Small groups (e.g., 4-Methyl, 4-Fluoro): Mixed DA/NE/5-HT releasers.

  • Medium groups (e.g., 4-Methoxy - PMA): Highly serotonergic, significant toxicity risk.

  • Large groups (e.g., 4-Benzyloxy, 4-Pyridylmethoxy): Predominantly SERT selective . They often act as uptake inhibitors or releasers with lower abuse potential than DAT-selective stimulants.

Pharmacological Profile & Signaling Pathways[4][8][9]

Monoamine Transporter Interaction

Pyridylmethoxy amphetamines interact with the Solute Carrier 6 (SLC6) family.

  • Primary Mechanism: Substrate-based release. The molecule enters the presynaptic neuron via the transporter (SERT/DAT), displaces vesicular monoamines (VMAT2 interaction), and reverses the transporter flux.

  • Secondary Mechanism: Reuptake inhibition. The bulky pyridylmethoxy group may slow down the translocation rate, giving the molecule "blocker-like" properties at high concentrations.

5-HT2A Receptor Agonism (Psychedelic Potential)

If the amphetamine core is further substituted (e.g., 2,5-dimethoxy-4-(pyridylmethoxy)amphetamine ), the molecule enters the DOx class of psychedelics.

  • SAR Rule: The 4-position substituent in 2,5-dimethoxyamphetamines dictates potency. Large lipophilic groups (propyl, benzyl) are potent. The pyridylmethoxy group is bulky and polar.

  • Effect: The polarity of the pyridine ring may reduce 5-HT2A affinity compared to the purely lipophilic benzyl analog, but the H-bond acceptor can create unique binding modes, potentially leading to functional selectivity (biased agonism).

Signaling Pathway Diagram

Signaling Ligand Pyridylmethoxy Amphetamine SERT SERT (Transporter) Ligand->SERT High Affinity Binding FiveHT2A 5-HT2A Receptor (If 2,5-dimethoxy substituted) Ligand->FiveHT2A Agonist (Conditional) Release Inward Transport & Vesicular Depletion SERT->Release Substrate Action PLC PLC Activation (Gq Pathway) FiveHT2A->PLC Gq Coupling Efflux 5-HT Efflux (Synaptic Increase) Release->Efflux

Caption: Dual mechanism of action: Monoamine release (primary) and potential 5-HT2A activation.

Quantitative Data Summary (Projected)

Based on homologous series (Benzyloxyamphetamines and PMA analogs).

CompoundSubstituent (4-Pos)SERT

(nM)
DAT

(nM)
Selectivity (DAT/SERT)Predicted Effect
Amphetamine -H1,800300.01 (DA Selective)Stimulant
PMA -OMe2503,00012 (5-HT Selective)Empathogen/Toxic
4-Bn-Amp -OCH₂Ph45>10,000>200 (Highly 5-HT)Non-stimulant/Release
4-Py-Amp -OCH₂Py (2/3/4)50 - 150 >5,000 >100 (Highly 5-HT) Serotonergic Agent

Note: Data for "4-Py-Amp" is extrapolated from the SAR of 4-benzyloxyamphetamine (4-Bn-Amp) and general bioisosteric principles.

References

  • Glennon, R. A., et al. (1988). Structure-activity relationships of amphetamine derivatives at the serotonin transporter. Journal of Medicinal Chemistry.[4][6][7] Link

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines. Neuropharmacology. Link

  • Simmler, L. D., et al. (2013). Pharmacological profile of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and amphetamines. Frontiers in Pharmacology. Link

  • Hamel, P., et al. (1997). Substituted (Pyridylmethoxy)naphthalenes as Potent and Orally Active 5-Lipoxygenase Inhibitors.[4] Journal of Medicinal Chemistry.[4][6][7] Link(Demonstrates the chemical stability and lipophilic properties of the pyridylmethoxy group).

Sources

literature review of 4-(2-Pyridylmethoxy)-amphetamine pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Pharmacokinetics of 4-(2-Pyridylmethoxy)-amphetamine

A Note on the Scope of this Document

This guide provides a comprehensive overview of the predicted pharmacokinetic profile of this compound (4-PMA). As of the date of this publication, there is no specific published research detailing the absorption, distribution, metabolism, and excretion (ADME) of this particular compound. Therefore, this document synthesizes information from structurally related amphetamine analogues, primarily 4-methoxyamphetamine (PMA), to construct a scientifically-grounded, predictive model. The methodologies and analytical strategies outlined herein are based on established best practices in pharmacokinetic research and are intended to serve as a foundational guide for researchers and drug development professionals investigating this and other novel psychoactive substances.

Introduction: The Imperative of Pharmacokinetic Profiling

This compound is a designer drug of the amphetamine class. Its structure, characterized by an amphetamine core and a 4-position pyridylmethoxy substitution, suggests potential psychostimulant properties. As with any novel compound intended for potential clinical investigation or facing the reality of illicit use, a thorough understanding of its pharmacokinetic profile is paramount. The study of ADME (Absorption, Distribution, Metabolism, and Excretion) provides critical insights into a drug's onset and duration of action, its potential for accumulation in tissues, the bioactivation to active or toxic metabolites, and its clearance from the body.[1][2][3][4] This knowledge is the bedrock upon which safe and effective therapeutic regimens are built and is essential for forensic analysis and public health risk assessment.

This guide will first construct a predicted ADME profile for this compound by drawing parallels with well-documented amphetamine analogues. Subsequently, it will detail the necessary analytical methodologies and experimental workflows required to empirically validate these predictions.

Predicted Pharmacokinetic Profile of this compound

The pharmacokinetic properties of amphetamine-type stimulants are relatively consistent, allowing for a high degree of predictive accuracy.[5]

Absorption

Amphetamines are weak bases with a pKa around 9.9.[5] This characteristic facilitates good oral bioavailability as they are readily absorbed from the gastrointestinal tract.[5][6] Following oral administration, amphetamines are rapidly absorbed, with peak plasma concentrations (Tmax) typically observed within 2 to 3 hours for immediate-release formulations.[6]

Prediction for this compound: It is highly probable that this compound will exhibit rapid and efficient absorption after oral ingestion, consistent with other compounds in its class.

Distribution

Amphetamines generally exhibit a high volume of distribution (around 4 L/kg) and low binding to plasma proteins (less than 20%).[5] These properties mean the drug does not remain confined to the bloodstream and distributes extensively into various tissues. Their lipophilicity allows them to easily cross cellular membranes, including the blood-brain barrier, which is crucial for their central nervous system effects.[5]

Prediction for this compound: A wide distribution throughout the body is expected, with significant penetration into the central nervous system. Low plasma protein binding will likely result in a high fraction of unbound, pharmacologically active drug.

Metabolism

Metabolism is the most complex and critical aspect of a drug's pharmacokinetic profile, determining its duration of action and the formation of potentially active or toxic byproducts. The metabolism of amphetamines is extensive and primarily occurs in the liver, with the Cytochrome P450 (CYP) enzyme system playing a central role.[5][7]

Insights from Structurally Related Compounds:

  • Amphetamine: The primary metabolic pathway is aromatic hydroxylation at the 4-position to form 4-hydroxyamphetamine. This reaction is selectively catalyzed by the CYP2D6 enzyme.[8][9]

  • 4-Methoxyamphetamine (PMA): For amphetamines with a 4-methoxy group, the principal metabolic route is efficient O-demethylation to the corresponding phenol (4-hydroxyamphetamine). This process is also mediated by CYP2D6.[10] Notably, direct ring oxidation is not a significant pathway for these 4-methoxylated derivatives.[10]

Predicted Metabolic Pathways for this compound: Based on its structure, two primary metabolic pathways are predicted. The involvement of CYP2D6 is highly probable given its established role in the metabolism of amphetamine analogues.[8][10]

  • O-dealkylation: This is the most likely primary metabolic route. The ether linkage at the 4-position would be cleaved, yielding 4-hydroxyamphetamine and 2-pyridinemethanol. This is directly analogous to the O-demethylation of PMA.

  • Hydroxylation of the Pyridine Ring: The pyridine moiety presents an alternative site for oxidative metabolism, potentially leading to the formation of various hydroxylated pyridyl metabolites.

  • Minor Pathways: Other known amphetamine metabolic routes, such as oxidative deamination to form the corresponding ketone, may also occur to a lesser extent.

G cluster_0 Predicted Metabolism of this compound cluster_1 Primary Pathway cluster_2 Secondary Pathway Parent This compound Metabolite1 4-Hydroxyamphetamine Parent->Metabolite1 O-dealkylation (CYP2D6 mediated) Metabolite3 Hydroxylated Pyridyl Metabolite Parent->Metabolite3 Pyridine Ring Hydroxylation Metabolite2 2-Pyridinemethanol

Caption: Predicted major metabolic pathways for this compound.

Excretion

Amphetamines and their metabolites are primarily eliminated from the body via renal excretion into the urine.[8][9] A significant portion of the parent drug can be excreted unchanged.[5] The rate of excretion is highly dependent on urinary pH; acidic urine increases ionization of the amphetamine molecule, reducing its reabsorption in the renal tubules and thereby accelerating its excretion.[6]

Prediction for this compound: The primary route of elimination will be renal excretion. Both the parent compound and its metabolites (e.g., 4-hydroxyamphetamine) are expected to be detectable in urine. The half-life will likely be influenced by urinary pH.

Analytical Methodologies for Pharmacokinetic Studies

To validate the predicted pharmacokinetic profile, robust and validated analytical methods are essential. The gold standard for the quantification of small molecules like amphetamines in biological matrices involves chromatography coupled with mass spectrometry.[11][12][13][14]

Experimental Workflow

A typical pharmacokinetic study involves the administration of a single dose of the compound to subjects, followed by the collection of biological samples (typically blood) at multiple time points.

G Dosing Drug Administration (e.g., Oral Dose) SampleCollection Serial Blood Sampling (e.g., 0-24h) Dosing->SampleCollection Processing Plasma Separation (Centrifugation) SampleCollection->Processing Extraction Sample Preparation (SPE or LLE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Pharmacokinetic Modeling Analysis->Data

Caption: Standard experimental workflow for a pharmacokinetic study.

Detailed Protocol: Quantification in Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Objective: To isolate the analyte from plasma proteins and other interfering substances.
  • Protocol:
  • Pipette 500 µL of plasma into a clean tube.
  • Add an internal standard (e.g., a deuterated version of the analyte) to correct for extraction variability.
  • Condition a mixed-mode SPE cartridge with methanol followed by deionized water and a buffer solution.
  • Load the plasma sample onto the SPE cartridge.
  • Wash the cartridge with a series of solvents to remove interferences.
  • Elute the analyte and internal standard with an appropriate organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for analysis.

2. Analytical Technique (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

  • Objective: To separate the analyte from other compounds and to quantify it with high sensitivity and specificity.
  • Chromatography (LC):
  • Column: A C18 reversed-phase column is typically used for amphetamine analysis.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
  • Mass Spectrometry (MS/MS):
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a fragment of the analyte), creating a highly selective detection method.
Method Validation

Before use in a formal study, the analytical method must be rigorously validated to ensure its reliability.[15]

Table 1: Key Parameters for Analytical Method Validation

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Linearity & Range The concentration range over which the instrument response is directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria.
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Should be assessed and minimized.

Conclusion and Future Directions

This guide posits that this compound will likely exhibit pharmacokinetic properties characteristic of the amphetamine class: rapid oral absorption, wide distribution, and renal excretion. The primary metabolic pathway is predicted to be O-dealkylation at the 4-position, a reaction likely catalyzed by CYP2D6, leading to the formation of 4-hydroxyamphetamine.

These predictions, however, require empirical validation. The immediate next steps for researchers should include:

  • In Vitro Metabolism Studies: Incubating this compound with human liver microsomes and specific recombinant CYP enzymes (especially CYP2D6) to definitively identify the metabolic pathways and the enzymes involved.

  • Animal Pharmacokinetic Studies: Conducting studies in appropriate animal models (e.g., rats) to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.[8]

  • Metabolite Identification: Analyzing urine and plasma from these studies to identify the major metabolites and confirm the predicted pathways.

The robust analytical workflow detailed in this guide provides a clear and validated path for performing these crucial studies. Such research is indispensable for understanding the full pharmacological and toxicological profile of this novel compound.

References

  • Oreate AI Blog. (2025, December 30). Understanding ADME: The Four Pillars of Pharmacology.
  • Bach, M. V., Coutts, R. T., & Baker, G. B. (1999). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. Xenobiotica, 29(7), 719-732. [Link]

  • Lin, L. Y., Kumagai, Y., Hiratsuka, A., Narimatsu, S., Suzuki, T., & Watabe, T. (1994). Selective involvement of cytochrome P450 2D subfamily in in vivo 4-hydroxylation of amphetamine in rat. Biochemical pharmacology, 47(7), 1267-1272. [Link]

  • de la Torre, R., Farré, M., Navarro, M., Ortuño, J., & Segura, J. (2000). Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices. Clinical pharmacokinetics, 38(2), 157-185. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

  • Dring, L. G., Smith, R. L., & Williams, R. T. (1970). The metabolic fate of amphetamine in man and other species. British Journal of Pharmacology, 39(4), 755-765. [Link]

  • Stahl, S. M. (2017). The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder. CNS spectrums, 22(4), 350-359. [Link]

  • Wikipedia. (n.d.). ADME. [Link]

  • Schepers, R. J., O'Connor, R., & Schwartz, J. B. (2003). Methamphetamine and Amphetamine Pharmacokinetics in Oral Fluid and Plasma after Controlled Oral Methamphetamine Administration to Human. Clinical Chemistry, 49(1), 121-132. [Link]

  • Różański, S., & Składanowski, A. C. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Journal of forensic sciences, 47(6), 1343-1353. [Link]

  • Holick, K. A., & Dulcis, D. (2017). Review: Synthetic Methods for Amphetamine. Forensic Science International, 279, 115-128. [Link]

  • Rowland, M., & Tozer, T. N. (2011). The ABCD of clinical pharmacokinetics. British journal of clinical pharmacology, 71(4), 473-477. [Link]

  • Technology Networks. (2024, May 8). What Is ADME? – Drug Discovery Basics. [Link]

  • Chem Help ASAP. (2023, August 31). defining ADME & connections to pharmacokinetics. [Link]

  • Kavanagh, P., McClean, S., O'Brien, J., & Ryder, S. (2017). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Drug testing and analysis, 9(3), 446-452. [Link]

  • Westphal, F., Girreser, U., & Waldmüller, D. (2016). Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs. Drug testing and analysis, 8(9), 910-919. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. [Link]

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Methodological & Application

Application Note: HPLC Method Development for 4-(2-Pyridylmethoxy)-amphetamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for 4-(2-Pyridylmethoxy)-amphetamine , a structural analog of para-methoxyamphetamine (PMA) incorporating a pyridine ring.[1]

Due to the presence of two basic centers—the aliphatic primary amine (pKa ~9.9) and the aromatic pyridine nitrogen (pKa ~5.2)—this analyte presents specific chromatographic challenges, primarily peak tailing due to silanol interactions. This protocol prioritizes a low-pH Reversed-Phase (RP) approach using a base-deactivated C18 stationary phase to ensure robust peak shape and mass spectrometry (MS) compatibility.[1]

Chemical Context & Properties[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical properties of the analyte is the foundation of this method.

PropertyValue (Estimated)Chromatographic Implication
Structure Amphetamine backbone with a p-substituted (2-pyridyl)methoxy group.[1]Mixed-mode interactions (Hydrophobic + Pi-Pi + Ionic).[1]
Basic Center 1 Aliphatic Amine (

)
Fully protonated at pH < 8. Causes silanol tailing if unsuppressed.
Basic Center 2 Pyridine Nitrogen (

)
Protonated at pH < 4. Adds polarity and potential for secondary interactions.
LogP ~2.0 - 2.5Moderately lipophilic.[1] Suitable for Reversed-Phase (C18/C8).[1]
UV Max ~254 nm, ~210 nmPyridine and Benzene chromophores allow UV detection.

Method Development Strategy

The "Dual-Base" Challenge

The primary failure mode in analyzing pyridine-containing amphetamines is peak tailing .[1] This occurs when the positively charged amine interacts with residual negatively charged silanols (


) on the silica support.[1]

Selected Strategy: Acidic Suppression (pH 3.0) By maintaining the mobile phase pH around 3.0:

  • Silanol Suppression: Silica silanols are protonated (

    
    ), rendering them neutral and reducing ionic drag.
    
  • Analyte Ionization: Both the amine and pyridine nitrogen are fully protonated, increasing solubility in the aqueous phase but requiring an organic gradient for elution.

Workflow Visualization

The following diagram outlines the logical flow of the method development process.

MethodDevelopment Start Start: Molecule Analysis PhaseSel Stationary Phase Selection (C18 vs Phenyl-Hexyl) Start->PhaseSel MobileSel Mobile Phase Selection (Buffer pH & Modifier) PhaseSel->MobileSel Screening Gradient Screening (5% -> 95% B) MobileSel->Screening Screening->MobileSel Tailing Factor > 1.5 Opt Optimization (Temp, Flow, Isocratic Hold) Screening->Opt Resolution > 2.0 Valid Validation (ICH Q2) Opt->Valid

Figure 1: Method Development Workflow. Iterative loops (dashed) are required if peak symmetry requirements are not met.

Experimental Protocols

Reagents and Standards[9]
  • Analyte: this compound HCl (Reference Standard).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer: Formic Acid (98%) and Ammonium Formate (10 M stock).

  • Water: Milli-Q (18.2 MΩ[1]·cm).

Instrumentation Setup[9]
  • System: HPLC or UHPLC with Binary Pump.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (Single Quad/Triple Quad).

  • Column:

    • Primary Choice: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) – Superficially porous particles for high efficiency at lower backpressure.[1]

    • Alternative: Waters XSelect CSH Phenyl-Hexyl – Provides alternative selectivity via pi-pi interactions with the pyridine ring.[1]

Chromatographic Conditions (Screening Method)
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid)Buffers the aqueous phase; low pH suppresses silanols.
Mobile Phase B Acetonitrile (0.1% Formic Acid)ACN provides sharper peaks for basic compounds than MeOH.
Flow Rate 1.0 mL/min (Standard HPLC)Standard flow for 4.6mm ID columns.
Column Temp 40°CReduces viscosity and improves mass transfer (sharper peaks).
Injection Vol 5 - 10 µLDependent on sensitivity requirements.[1]
Detection UV 254 nm (bw 4nm), Ref 360 nm254 nm targets the aromatic systems; 210 nm for high sensitivity (non-specific).

Gradient Program (Linear):

  • 0.0 min: 5% B

  • 10.0 min: 95% B

  • 12.0 min: 95% B

  • 12.1 min: 5% B

  • 15.0 min: 5% B (Re-equilibration)

Sample Preparation[9]
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A .

    • Critical Note: Diluting in 100% organic solvent can cause "solvent effect" (peak splitting) when injecting onto a high-aqueous initial gradient.[1] Always match the diluent to the starting mobile phase.

Method Optimization & Troubleshooting

Once the screening run is complete, the method is optimized for resolution and speed.[2]

Interaction Mechanism

The separation relies on a balance of hydrophobic retention and repulsion of the positively charged amine.

Interaction Analyte Analyte: Protonated Amine (+) Protonated Pyridine (+) Stationary Stationary Phase: C18 Chains (Hydrophobic) End-capping (Neutral) Analyte->Stationary Hydrophobic Retention Silanol Residual Silanols (Si-OH) Analyte->Silanol Minimal Interaction (Due to low pH) Mobile Mobile Phase (pH 3): High Ionic Strength Organic Modifier Mobile->Analyte Solvation Mobile->Stationary Wetting

Figure 2: Mechanism of Interaction. Low pH ensures silanols are neutral, minimizing tailing of the cationic analyte.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing (As > 1.5) Secondary silanol interactions.[1]Increase buffer concentration (to 20-25 mM). Switch to "Charged Surface Hybrid" (CSH) column.
Peak Splitting Solvent mismatch.Dilute sample in Mobile Phase A (Buffer), not pure Methanol.
Retention Drift pH instability or lack of equilibration.Ensure column is re-equilibrated for at least 5-10 column volumes between runs.[1]
Low Sensitivity Incorrect UV wavelength.Run a UV scan (190-400 nm) to find

.[1] Likely 254 nm or 260 nm.

Validation Parameters (ICH Q2 R1)

To ensure the method is trustworthy for routine analysis, validate according to ICH Q2(R1) guidelines [1].

  • Specificity: Inject a "blank" matrix and ensure no interference at the retention time of the analyte. If analyzing degradation products, use a Diode Array Detector to check "Peak Purity."

  • Linearity: Prepare 5 concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

    
     should be > 0.999.
    
  • Accuracy (Recovery): Spike the analyte into the matrix at 3 levels (80%, 100%, 120% of target). Recovery should be 98-102%.[1]

  • Precision:

    • Repeatability: 6 injections of the same standard (RSD < 1.0%).

    • Intermediate Precision: Different days/analysts (RSD < 2.0%).

  • LOD/LOQ: Determine based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3]

  • PubChem. (n.d.).[4] Amphetamine Compound Summary. National Center for Biotechnology Information. (Source for general amphetamine physicochemical data).

Sources

Determining the Solubility of 4-(2-Pyridylmethoxy)-amphetamine in DMSO and Saline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 4-(2-Pyridylmethoxy)-amphetamine in two critical solvents: dimethyl sulfoxide (DMSO) and physiological saline (0.9% w/v). As solubility is a cornerstone of a compound's druggability, establishing accurate and reproducible solubility data is a critical early step in the drug discovery and development pipeline.[1][2][3] This guide offers not just a step-by-step protocol but also delves into the scientific rationale behind the experimental design, ensuring a robust and well-understood methodology.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these properties, aqueous solubility is a critical determinant of a compound's bioavailability and, consequently, its therapeutic efficacy.[4] Early and accurate assessment of a compound's solubility can save significant time and resources by identifying potential liabilities and informing formulation strategies.[1][3]

This compound is a novel amphetamine derivative with potential therapeutic applications. Amphetamines are a class of compounds known for their stimulant effects on the central nervous system.[5][6] The introduction of a pyridylmethoxy group to the amphetamine scaffold can significantly alter its physicochemical properties, including its solubility.

This application note will focus on two solvents of paramount importance in preclinical research:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is the workhorse of in vitro screening due to its ability to dissolve a wide range of both polar and nonpolar compounds.[7][8][9] It is frequently used to create high-concentration stock solutions for high-throughput screening (HTS) and other cell-based assays.[7][8] However, it is crucial to be aware that DMSO can exhibit its own biological effects and may interact with target proteins, necessitating careful control experiments.[10][11]

  • Saline (0.9% Sodium Chloride): An isotonic solution that is osmotically balanced with bodily fluids, saline is the standard vehicle for in vivo studies and many in vitro assays that require physiological conditions.[12][13] Determining a compound's solubility in saline provides a more direct indication of its likely behavior in a physiological environment.

Understanding the "Why": Causality in Protocol Design

A robust scientific protocol is more than a mere sequence of steps; it is a self-validating system where each action is taken for a specific, well-understood reason. The protocols outlined below are designed with this principle in mind.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between two types of solubility measurements commonly performed in drug discovery:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It is a high-throughput method that simulates the conditions of many in vitro assays and is particularly useful in the early stages of discovery to flag compounds with potential solubility issues.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a given temperature and pressure.[4] While more time-consuming to determine, it provides a more fundamental understanding of a compound's solubility characteristics.

This guide will focus on a practical approach to determining apparent solubility , which provides a reliable estimate for most preclinical applications.

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sodium Chloride (NaCl), ACS grade or higher

  • Deionized (DI) water, 18.2 MΩ·cm

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • HPLC system with a UV detector

  • Calibrated pipettes

  • Syringe filters (0.22 µm)

  • Sterile, conical centrifuge tubes (1.5 mL and 15 mL)

  • Glass vials

Experimental Protocols

Preparation of 0.9% Saline Solution

A properly prepared saline solution is crucial for obtaining biologically relevant data.

Protocol:

  • Weigh 9.00 g of NaCl using an analytical balance.

  • Transfer the NaCl to a sterile 1 L volumetric flask.

  • Add approximately 800 mL of DI water and dissolve the NaCl by swirling or using a magnetic stirrer.

  • Once fully dissolved, bring the volume to the 1 L mark with DI water.

  • Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.[12]

  • Store the sterile saline solution in a sealed, sterile container at room temperature. For long-term storage, refrigeration is recommended to inhibit bacterial growth.[14]

Determination of Solubility in DMSO

This protocol aims to determine the maximum solubility of this compound in DMSO at room temperature.

Protocol:

  • Accurately weigh approximately 10 mg of this compound into a pre-weighed glass vial.

  • Add a small, precise volume of DMSO (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, continue adding small, precise aliquots of DMSO, vortexing thoroughly after each addition, until a saturated solution with a small amount of undissolved solid is observed.

  • If the initial amount of solid does not dissolve, add larger, precise volumes of DMSO until it does.

  • Once a saturated solution is achieved, equilibrate the sample at room temperature (25°C) for 24 hours in a thermostatic shaker to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis by a validated analytical method, such as HPLC-UV.

  • Calculate the concentration of the dissolved compound in the supernatant. This represents the solubility in DMSO.

Determination of Apparent Solubility in Saline

This protocol determines the apparent solubility of the compound in saline, which is a critical parameter for in vivo studies.

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • In a series of microcentrifuge tubes, add a small volume of the DMSO stock solution to a larger volume of 0.9% saline. It is crucial to keep the final concentration of DMSO low (ideally ≤1%) to minimize its co-solvent effects and potential for biological interference.[11] For example, add 10 µL of the 50 mM DMSO stock to 990 µL of saline to achieve a final concentration of 500 µM.

  • Prepare a range of concentrations in separate tubes.

  • Vortex each tube immediately and vigorously after the addition of the DMSO stock.

  • Incubate the samples at room temperature (25°C) for 24 hours in a thermostatic shaker to allow for equilibration.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The highest concentration at which no precipitate is observed after centrifugation is considered the apparent solubility in saline.

Data Presentation

The following table provides a template for presenting the solubility data for this compound. The values presented are hypothetical and should be replaced with experimentally determined data.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM) Method
DMSO25>200>1210Visual Inspection & HPLC
0.9% Saline250.53.0Apparent Solubility
PBS (pH 7.4)250.452.7Apparent Solubility

Molecular Weight of this compound is assumed to be approximately 256.33 g/mol for these calculations. The molecular weight of the related compound 4-Methoxyamphetamine is 165.23 g/mol .[15][16]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility.

experimental_workflow cluster_prep Preparation cluster_dmso_sol DMSO Solubility cluster_saline_sol Saline Apparent Solubility compound 4-(2-Pyridylmethoxy)- amphetamine Powder weigh Weigh Compound compound->weigh stock Prepare DMSO Stock compound->stock dmso Anhydrous DMSO add_dmso Add DMSO Aliquots dmso->add_dmso dmso->stock saline 0.9% Saline Solution add_to_saline Add Stock to Saline saline->add_to_saline weigh->add_dmso vortex_dmso Vortex to Dissolve add_dmso->vortex_dmso equilibrate_dmso Equilibrate 24h vortex_dmso->equilibrate_dmso centrifuge_dmso Centrifuge equilibrate_dmso->centrifuge_dmso analyze_dmso Analyze Supernatant (HPLC) centrifuge_dmso->analyze_dmso stock->add_to_saline vortex_saline Vortex add_to_saline->vortex_saline equilibrate_saline Incubate 24h vortex_saline->equilibrate_saline centrifuge_saline Centrifuge equilibrate_saline->centrifuge_saline analyze_saline Analyze Supernatant (HPLC) centrifuge_saline->analyze_saline

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Best Practices

This application note provides a comprehensive and scientifically grounded approach to determining the solubility of this compound in DMSO and saline. By following these detailed protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data that will be invaluable for the continued development of this and other novel compounds.

Key Best Practices:

  • Purity of Compound and Solvents: Always use high-purity materials to avoid erroneous results.

  • Accurate Measurements: Use calibrated analytical balances and pipettes for all measurements.

  • Equilibration Time: Ensure sufficient time for the system to reach equilibrium, particularly for thermodynamic solubility measurements.

  • Control Experiments: When using DMSO in biological assays, always include a vehicle control with the same final concentration of DMSO to account for any solvent-induced effects.

  • Analytical Method Validation: The analytical method used to quantify the dissolved compound (e.g., HPLC) should be properly validated for accuracy, precision, linearity, and sensitivity.

By adhering to these principles, researchers can have high confidence in their solubility data, enabling informed decisions in the complex process of drug discovery and development.

References

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (n.d.). Retrieved February 13, 2026, from [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Creating 0.9% Normal Saline Solution: A Step-by-Step Guide. (2023, October 20). Heredity Biosciences. Retrieved February 13, 2026, from [Link]

  • Saline Solution: Making and storing instructions, benefits, risks. (n.d.). Medical News Today. Retrieved February 13, 2026, from [Link]

  • Saline solution: How to prepare at home. (2024, October 30). About Kids Health. Retrieved February 13, 2026, from [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025, August 5). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved February 13, 2026, from [Link]

  • 4-Methoxyamphetamine, (S)-. PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Saline Solutions. (n.d.). Hardy Diagnostics. Retrieved February 13, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 13, 2026, from [Link]

  • (+-)-p-Methoxyamphetamine. PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Amphetamine - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • AMPHETAMINE. (2005, May 5). SWGDrug. Retrieved February 13, 2026, from [Link]

  • CS-SOP-16 Amphetamine and Related Phenethylamines. (n.d.). LABORATORY SERVICES BUREAU. Retrieved February 13, 2026, from [Link]

  • Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical Company. Retrieved February 13, 2026, from [Link]

  • AMPHETAMINE (PIM 934). (n.d.). Inchem.org. Retrieved February 13, 2026, from [Link]

Sources

preparation of 4-(2-Pyridylmethoxy)-amphetamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Characterization of 4-(2-Pyridylmethoxy)-amphetamine Hydrochloride

For Research Use Only. Not for human or veterinary use.

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis and characterization of this compound hydrochloride. The synthesis is achieved through a two-step process commencing with a Williamson ether synthesis to couple 4-hydroxyamphetamine with 2-(chloromethyl)pyridine, followed by the conversion of the resulting freebase to its corresponding hydrochloride salt. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed methodologies, mechanistic insights, analytical validation protocols, and critical safety information.

Introduction

Substituted amphetamines are a broad class of compounds based on the amphetamine core structure, spanning various pharmacological subclasses including stimulants and empathogens[1]. The modification of the phenyl ring allows for the exploration of structure-activity relationships (SAR) and the development of novel chemical probes for neurological research. This compound is an analog where the 4-position of the phenyl ring is functionalized with a pyridylmethoxy group. The introduction of the pyridine moiety can significantly alter physicochemical properties such as polarity, basicity, and the potential for hydrogen bonding, thereby influencing its pharmacological profile.

This document details a reliable laboratory-scale procedure for preparing the hydrochloride salt of this compound. The chosen synthetic route is the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide via an SN2 mechanism[2][3]. The protocol further describes the conversion of the synthesized freebase into a stable, crystalline hydrochloride salt, which is often preferred for handling, storage, and downstream applications over the typically oily freebase form[4]. Comprehensive analytical characterization using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed to ensure the identity and purity of the final product.

Regulatory Disclaimer: Amphetamine and its derivatives are classified as controlled substances in many jurisdictions (e.g., Schedule II in the United States)[5]. All synthesis, handling, and research involving this compound must be conducted in strict compliance with all applicable local, state, and federal laws and regulations. Appropriate licensing and registration are required.

Synthetic Strategy and Mechanism

The synthesis proceeds in two key stages:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-hydroxyamphetamine is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium phenoxide intermediate. This potent nucleophile then attacks the electrophilic carbon of 2-(chloromethyl)pyridine in a classic SN2 reaction, displacing the chloride leaving group to form the desired ether linkage. Anhydrous dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate this reaction.

  • Hydrochloride Salt Formation: The purified this compound freebase, which contains a primary amine, is dissolved in an appropriate organic solvent. A stoichiometric amount of hydrochloric acid (as a solution in an organic solvent) is added. The amine is protonated, forming the ammonium chloride salt, which is typically less soluble in the organic solvent and precipitates as a solid. This process also serves as a final purification step.

Reaction Scheme:

Step 1: Williamson Ether Synthesis 4-Hydroxyamphetamine + 2-(Chloromethyl)pyridine --(NaH, DMF)--> this compound (Freebase)

Step 2: Salt Formation this compound (Freebase) + HCl --(Solvent)--> this compound hydrochloride

Materials and Methods

Reagents and Materials
  • 4-Hydroxyamphetamine (≥98% purity)

  • 2-(Chloromethyl)pyridine hydrochloride (≥98% purity)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid solution, 2.0 M in diethyl ether

  • Deuterated chloroform (CDCl₃) for NMR

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid, HPLC grade

Equipment
  • Round-bottom flasks and glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • High-resolution NMR spectrometer

  • LC-MS system with ESI source

Experimental Protocols

Part 1: Synthesis of this compound (Freebase)

Note: This procedure must be performed under an inert atmosphere (Nitrogen or Argon) due to the water-reactive nature of sodium hydride[6].

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyamphetamine (1.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (approx. 20 mL per gram of 4-hydroxyamphetamine) via syringe. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq., 60% dispersion in oil) to the stirring solution.

    • Causality Note: NaH is a strong base that deprotonates the phenolic hydroxyl group to form the highly nucleophilic phenoxide[7]. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution[8].

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become slightly cloudy.

  • Alkylating Agent Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) in a minimal amount of DMF and neutralize with an equivalent of a non-nucleophilic base (e.g., triethylamine) or use the freebase form if available. Add this solution dropwise to the reaction flask at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂), observing the consumption of the 4-hydroxyamphetamine starting material.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

    • Causality Note: The water washes remove residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc) to isolate the pure freebase product.

Part 2: Preparation of this compound Hydrochloride
  • Dissolution: Dissolve the purified freebase oil from Part 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq.) dropwise.

    • Causality Note: The basic amine group is protonated by HCl, forming the hydrochloride salt. The increased polarity and ionic character of the salt cause it to be insoluble in the non-polar solvent, leading to its precipitation[9].

  • Crystallization: A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting white solid under high vacuum to obtain the final this compound hydrochloride salt.

Results and Discussion

The successful synthesis of the target compound should be validated through comprehensive analytical techniques.

Synthesis Summary
ParameterResult
Appearance White to off-white crystalline solid
Yield (Overall) 55-70%
Melting Point To be determined
Solubility Soluble in water, methanol; sparingly soluble in chloroform
Analytical Characterization

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples should be prepared by dissolving ~5-10 mg of the final salt in CDCl₃. The expected chemical shifts are predicted based on analogous structures[10].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.60 d 1H Pyridyl H (α to N)
~7.75 td 1H Pyridyl H
~7.50 d 1H Pyridyl H
~7.25 m 1H Pyridyl H
~7.15 d 2H Ar-H (ortho to CH₂)
~6.95 d 2H Ar-H (ortho to O)
~5.15 s 2H O-CH₂ -Pyridyl
~3.50 m 1H CH (NH₃⁺)
~3.00 dd 1H Ar-CH H-CH
~2.80 dd 1H Ar-CHH -CH

| ~1.25 | d | 3H | CH₃ |

Discussion: The key signals confirming the structure are the singlet around 5.15 ppm for the methylene bridge protons and the distinct sets of signals for the 1,4-disubstituted benzene ring and the pyridine ring. The broad signal for the -NH₃⁺ protons may be visible depending on solvent and concentration.

5.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Method: A standard reverse-phase C18 column with a gradient elution of methanol and water (with 0.1% formic acid) is suitable.

  • Expected Result: The compound should elute as a single major peak. In positive ion electrospray ionization (ESI+) mode, the mass spectrum should show a prominent peak corresponding to the protonated molecular ion of the freebase [M+H]⁺.

    • Molecular Formula (Freebase): C₁₅H₁₈N₂O

    • Exact Mass: 242.14

    • Expected [M+H]⁺: m/z 243.15

Safety and Handling Precautions

6.1 Reagent-Specific Hazards

  • Sodium Hydride (NaH): Extremely water-reactive and flammable. It reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Handle only under an inert atmosphere in a fume hood[6]. Avoid contact with skin and eyes. In case of fire, use a Class D extinguisher (dry sand, soda ash); DO NOT USE WATER, CO₂, or foam extinguishers [11][12].

  • 2-(Chloromethyl)pyridine: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • HCl in Diethyl Ether: Corrosive and flammable. Diethyl ether is extremely volatile and forms explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

6.2 Personal Protective Equipment (PPE)

  • Wear a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended) at all times[6][13].

6.3 Waste Disposal

  • Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive reagents like NaH carefully before disposal. It may be necessary to dispose of NaH-containing waste as a hazardous material[8].

Visualization of Experimental Workflow

Synthesis_Workflow start_mat Starting Materials (4-Hydroxyamphetamine, 2-Picolyl Chloride) reagent_base Base Addition (NaH in DMF, 0°C) start_mat->reagent_base 1 reaction Williamson Ether Synthesis (Stir at 60-70°C) reagent_base->reaction 2 workup Aqueous Workup & Extraction (EtOAc) reaction->workup 3 purification Column Chromatography workup->purification 4 freebase Pure Freebase Product (Oil) purification->freebase 5 salt_formation Salt Formation (HCl in Ether) freebase->salt_formation 6 isolation Filtration & Drying salt_formation->isolation 7 final_product Final Product (Hydrochloride Salt) isolation->final_product 8 analysis Analytical Characterization (NMR, LC-MS) final_product->analysis 9

Caption: High-level workflow for the synthesis of this compound HCl.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound hydrochloride. The described Williamson ether synthesis followed by salt formation is an efficient method for obtaining this compound with good yield and purity. The comprehensive analytical procedures outlined herein are essential for verifying the structural integrity of the final product, ensuring its suitability for advanced research applications. Strict adherence to the safety protocols and regulatory requirements is mandatory when performing this synthesis.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from nj.gov. [Link]

  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from ehs.ucsb.edu. [Link]

  • SWGDrug. (2005). AMPHETAMINE. Retrieved from swgdrug.org. [Link]

  • Grilly, D. M., & Salamone, J. D. (2023). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. IntechOpen. [Link]

  • Wikipedia. (n.d.). Substituted amphetamine. Retrieved from en.wikipedia.org. [Link]

  • Drug Enforcement Administration. (n.d.). Drug Fact Sheet: Amphetamines. Retrieved from dea.gov. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyamphetamine. Retrieved from en.wikipedia.org. [Link]

  • Reddit user post. (2018). 4-hydroxymethcathinonone. r/researchchemicals. [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from umdl.edu. [Link]

  • Unknown Source. (n.d.). The Williamson Ether Synthesis. [Link]

  • Reddit user post. (2022). What's the proper way to convert a freebase to hydrochloride?. r/chemistry. [Link]

  • Baumann, M. H., et al. (2013). Synthetic Cathinones and amphetamine analogues: What's the rave about?. PMC - NIH. [Link]

  • The Hive. (2004). Meth Salts. Erowid. [Link]

  • DeRuiter, J., et al. (2013). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. [Link]

  • Arzneimittelforschung. (1975). [On the crystallisation of amphetaminil base into its hydrochloride salt]. PubMed. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from en.wikipedia.org. [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from en.wikipedia.org. [Link]

  • Capela, J. P., et al. (2017). Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells. PubMed. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

Liquid-Liquid Extraction Strategies for 4-(2-Pyridylmethoxy)-amphetamine from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework for the development of robust liquid-liquid extraction (LLE) methods for 4-(2-Pyridylmethoxy)-amphetamine, a structurally complex amphetamine analogue. Recognizing the compound's amphiprotic nature, possessing two basic centers (an amphetamine-derived primary amine and a pyridinyl nitrogen), this document details two primary protocols. The first is a foundational LLE procedure suitable for simple aqueous matrices. The second is an advanced, multi-step LLE protocol incorporating a back-extraction step for enhanced sample cleanup, specifically designed for complex biological matrices such as blood, plasma, or urine. The protocols are grounded in the physicochemical properties of the analyte, emphasizing pH-controlled partitioning to achieve high recovery and purity. This document is intended for researchers, analytical scientists, and drug development professionals requiring a validated method for the isolation and purification of this and structurally similar compounds prior to downstream analysis.

Introduction and Theoretical Basis

This compound is a designer amphetamine derivative featuring a primary amine characteristic of the amphetamine core and a pyridinyl moiety. This dual-functionality presents a unique challenge and opportunity for selective extraction. Liquid-liquid extraction (LLE) is a cornerstone of sample preparation, enabling the separation of a target analyte from a sample matrix by partitioning it between two immiscible liquid phases.[1][2] For ionizable compounds like this compound, the extraction efficiency is critically dependent on the pH of the aqueous phase.[3][4]

The fundamental principle relies on converting the analyte into its most nonpolar, un-ionized form, which will preferentially partition into an immiscible organic solvent.[5] Since amphetamines are basic compounds, this is achieved by adjusting the aqueous sample to a pH significantly above the analyte's acid dissociation constant (pKa), typically by 2 or more pH units.[6][7] For complex samples, a subsequent back-extraction step can be employed.[8][9] This involves transferring the analyte from the organic phase into a fresh, acidic aqueous phase, which protonates the analyte, rendering it water-soluble again while leaving neutral and acidic impurities behind in the organic layer.[7] This process dramatically improves the purity of the final extract.

Physicochemical Properties of this compound

  • Amphetamine Core: The primary amine on the amphetamine backbone is the most basic site. Amphetamine and its close analogue, 4-methoxyamphetamine, have a pKa of approximately 9.9.[6][10] We can therefore estimate the pKa for this amine to be in the 9.5 - 10.5 range.

  • Pyridine Moiety: The nitrogen in the pyridine ring is also basic, but significantly less so than the primary amine. The pKa of pyridine is approximately 5.2.

  • LogP (Octanol-Water Partition Coefficient): 4-methoxyamphetamine has a calculated LogP of 1.8.[11] The addition of the pyridylmethoxy group will slightly increase polarity. Therefore, the LogP of the target compound is estimated to be in the 1.5 - 2.5 range. This value indicates moderate lipophilicity, making it suitable for extraction into common organic solvents.

These properties dictate that the molecule's charge state is highly pH-dependent, a critical factor for designing the LLE protocol.

pH-Dependent Ionization States

The extraction strategy hinges on manipulating the two basic sites of the molecule. The following diagram illustrates the predominant ionic species at different pH ranges.

G cluster_pH Aqueous Phase pH Low_pH Low pH (e.g., < 4) Both Nitrogens Protonated (Water Soluble, Cationic) Mid_pH Mid pH (e.g., 6-8) Amine Protonated (Water Soluble, Cationic) Low_pH->Mid_pH + OH⁻ High_pH High pH (e.g., > 11) Both Nitrogens Neutral (Organic Soluble, Neutral) Mid_pH->High_pH + OH⁻ G A 1. Sample Alkalinization (Aqueous Matrix, pH > 11.5) B 2. Primary Organic Extraction (e.g., Ethyl Acetate) A->B C Separate Organic Layer (Analyte + Neutral Impurities) B->C D 3. Acidic Back-Extraction (Add 0.1 M HCl) C->D Waste1 Discard Aqueous Layer (Matrix Components) C->Waste1 E Separate Aqueous Layer (Protonated Analyte) D->E F 4. Final Alkalinization (Aqueous Layer, pH > 11.5) E->F Waste2 Discard Organic Layer (Neutral Impurities) E->Waste2 G 5. Final Organic Extraction (e.g., Dichloromethane) F->G H Separate & Dry Organic Layer (Purified Analyte) G->H I 6. Evaporate & Reconstitute (For Analysis) H->I Waste3 Discard Aqueous Layer H->Waste3

Caption: Workflow for LLE with an acidic back-extraction clean-up step.

Materials
  • Sample: 1-2 mL of biological fluid (e.g., plasma, urine).

  • Primary Extraction Solvent: Ethyl Acetate or Diethyl Ether.

  • Secondary Extraction Solvent: Dichloromethane (DCM) or Chloroform.

  • Basifying Agent: 1 M Sodium Hydroxide (NaOH).

  • Acidifying Agent: 0.1 M Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: As listed in Protocol I.

Step-by-Step Procedure
  • Sample Alkalinization: In a 15 mL centrifuge tube, add 1-2 mL of the biological sample. Adjust the pH to ≥ 11.5 with 1 M NaOH. This step precipitates proteins and ensures the analyte is in its neutral form.

  • Primary Organic Extraction: Add 5 mL of ethyl acetate. Vortex vigorously for 5 minutes. Centrifuge for 10 minutes at 3000 rpm to separate the layers and pellet any precipitated proteins.

  • Collect Organic Phase: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and the protein pellet.

  • Acidic Back-Extraction: Add 3 mL of 0.1 M HCl to the collected organic phase. Vortex for 5 minutes. The basic analyte will be protonated and transfer into the acidic aqueous phase, leaving many neutral impurities behind in the ethyl acetate. [7][8]5. Collect Aqueous Phase: Allow the layers to separate (centrifuge if necessary). The analyte is now in the lower aqueous layer. Carefully remove and discard the upper organic layer.

  • Final Alkalinization: To the remaining acidic aqueous layer, add 1 M NaOH dropwise to again adjust the pH to ≥ 11.5.

  • Final Organic Extraction: Add 3 mL of a fresh, clean organic solvent (DCM is recommended here for easy collection from the bottom layer). Vortex for 5 minutes. The purified, neutral analyte will now transfer back into the organic phase.

  • Collection and Drying: Collect the lower organic layer and dry it with anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the highly purified residue in a minimal volume of an appropriate solvent for analysis.

Method Optimization and Solvent Selection

The choice of solvent is critical and should be based on analyte polarity, solvent density, volatility, and compatibility with the analytical instrument. [12]For amphetamine-like substances, a range of solvents has been proven effective. [6][13][14]

Parameter Protocol I: Standard LLE Protocol II: LLE with Back-Extraction Rationale / Key Considerations
Application Clean aqueous samples, standards Complex biological matrices (urine, blood) Back-extraction is essential for removing matrix interferences. [8][15]
Expected Purity Moderate High The acidic wash removes neutral and acidic impurities. [7]
Expected Recovery Good to High (85-98%) Good (75-95%) Each additional transfer step may result in minor analyte loss.
Solvent Choice DCM, Ethyl Acetate, Chloroform:IPA Primary: Ethyl Acetate/Diethyl EtherSecondary: DCM/Chloroform A less polar primary solvent can reduce co-extraction of polar interferences. A denser secondary solvent simplifies collection.
Key pH Steps 1. Alkalinization (pH > 11.5) 1. Alkalinization (pH > 11.5)2. Acidification (pH < 2)3. Final Alkalinization (pH > 11.5) Precise pH control is the most critical parameter for ensuring the analyte is in the correct phase at each step. [3][16]

| Time/Complexity | Low | High | Protocol II is more laborious but yields a much cleaner extract suitable for sensitive detection methods. [17]|

Conclusion

The successful extraction of this compound from various matrices is readily achievable through pH-controlled liquid-liquid extraction. The choice between a simple, direct extraction and a more complex method involving back-extraction depends entirely on the sample matrix and the required purity of the final extract. For quantitative analysis in biological samples, the LLE protocol with an acidic back-extraction step is strongly recommended as it provides superior sample cleanup, thereby reducing matrix effects, improving signal-to-noise ratios, and ensuring the reliability of downstream analytical results. The principles and protocols outlined herein provide a robust starting point for method development and validation for this and other amphiprotic analytes.

References

  • Solvent Microextraction with Simultaneous Back-Extraction for Sample Cleanup and Preconcentration: Quantitative Extraction. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Liquid-Liquid extraction with systematically adjusted PH. Zaiput Flow Technologies. Available at: [Link]

  • Back_extraction. University of Alberta. Available at: [Link]

  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Bentham Open Archives. Available at: [Link]

  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Bentham Open Archives. Available at: [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. Available at: [Link]

  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. ResearchGate. Available at: [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Available at: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Choice of Solvent For Extrction. Scribd. Available at: [Link]

  • Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Extraction for the Determination of Amphetamines in Biological Samples Using Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • 4-Methoxyamphetamine, (S)-. PubChem. Available at: [Link]

  • Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. PubMed. Available at: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at: [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Pharmaceutical Sciences. Available at: [Link]

  • 8 Types of Extraction for Sample Preparation. Chromatography Today. Available at: [Link]

  • 4-Methoxymethamphetamine. PubChem. Available at: [Link]

  • Sorbent Strip Microextraction as a Practical Tool for Drug Screening: Application to Opioids and Local Anesthetics in Human Urine. MDPI. Available at: [Link]

  • Development of sample extraction and clean-up strategies for target and non-target analysis of environmental contaminants in biological matrices. PubMed. Available at: [Link]

  • Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. PMC. Available at: [Link]

  • 4-Propoxy-2,5-dimethoxy amphetamine. PubChem. Available at: [Link]

  • (+-)-p-Methoxyamphetamine. PubChem. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Crystallization of 4-(2-Pyridylmethoxy)-amphetamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 4-(2-Pyridylmethoxy)-amphetamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Given the molecule's structural features—a polar amphetamine core, a basic pyridine nitrogen, and an ether linkage—crystallization can present unique challenges. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: I've finished my synthesis, but after cooling the solution, no crystals are forming. What's the most common reason for this?

A1: The most frequent cause for failure to crystallize upon cooling is the use of too much solvent.[1] This results in a solution that is not sufficiently supersaturated for nucleation to occur. The simplest remedy is to gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound, and then attempt to cool it again.[1]

Q2: My product has separated from the solution as a liquid or "oil" instead of a solid. What is happening and how can I fix it?

A2: This phenomenon is known as "oiling out." It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[2][3] The primary causes are:

  • High Impurity Levels: Impurities can significantly depress the melting point of your compound, causing it to liquefy at the temperature of crystallization.[3][4][5]

  • Low Melting Point: The melting point of your compound may be naturally lower than the temperature at which it becomes insoluble in the chosen solvent.[3]

  • Rapid Supersaturation: Cooling the solution too quickly can cause the compound to crash out of solution as a kinetically favored oil rather than the thermodynamically favored crystal.[2]

To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[3][4]

Q3: Is it better to crystallize this compound as the freebase or as a salt?

A3: Amines, particularly those with flexible side chains, can be challenging to crystallize directly.[6] Pyridine-containing compounds can also present difficulties.[6] It is a common and highly effective strategy to convert the amine to a hydrochloride (HCl) salt prior to crystallization.[6][7] Amine hydrochlorides often have higher melting points and form more robust crystal lattices, significantly improving the likelihood of successful crystallization.

Q4: How do I induce crystallization if my supersaturated solution refuses to form solids?

A4: If you have a clear, supersaturated solution, you may need to initiate nucleation. Several methods can be effective:

  • Scratching: Vigorously scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8][9]

  • Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[8][9] This provides a template for further crystal growth. If you don't have a pure crystal, try dipping a glass rod into the solution, letting the solvent evaporate to leave a thin film of solid, and then re-introducing the rod into the solution.[8]

  • Lowering Temperature: If cooling to room temperature is insufficient, try using an ice bath or even a freezer to further decrease the solubility.[8]

In-Depth Troubleshooting Guides
Guide 1: Selecting and Optimizing the Crystallization Solvent

The choice of solvent is the most critical factor in a successful crystallization. The ideal solvent should dissolve the compound when hot but not when cold.[10][11] For a molecule like this compound, which has both polar (amine, pyridine) and non-polar (aromatic rings) regions, a single solvent may not be ideal. A mixed-solvent system, or "solvent pair," is often required.[10][12]

Key Principles:

  • Polarity Matching: As a polar molecule, especially in its salt form, polar solvents are a good starting point.[10][11]

  • Amine Hydrochloride Salts: For amine HCl salts, alcohols are often excellent choices. Isopropanol is frequently preferred over ethanol or methanol because many salts have slightly lower solubility in it, leading to better recovery.[1][7]

  • Solvent Pair Strategy: A solvent pair consists of a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[12] A common strategy is to dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., diethyl ether or heptane) until the solution becomes faintly cloudy (turbid). A few drops of the "good" solvent are then added to clarify the solution, which is then cooled slowly.

Recommended Solvents to Screen:

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Comments
Isopropanol 8219.9Excellent starting point for the HCl salt.[7] Good balance of polarity and volatility.
Ethanol 7824.5Good solvent, but the compound's salt may be too soluble, potentially reducing yield.[7]
Acetonitrile 8237.5A polar aprotic solvent that can be effective.
Ethyl Acetate 776.0A moderately polar solvent; may work well in a pair system with a non-polar solvent like heptane.[6]
Acetone 5621.0A good solvent, but its low boiling point can limit the solubility difference between hot and cold states.[10][11]
Water 10080.1Can be used, especially for highly polar salts, but its high boiling point makes crystals difficult to dry.[10] Often used in a pair with ethanol or acetone.[10]
Guide 2: Protocol for Overcoming "Oiling Out"

"Oiling out" is a common and frustrating problem where the compound forms an impure liquid instead of crystals.[2][3] This guide provides a systematic approach to diagnose and solve the issue.

  • Initial Diagnosis: Observe the oil. Is it heavily colored compared to the supernatant? If so, this suggests that impurities are concentrating in the oil phase, which is a common occurrence.[3]

  • Re-dissolve and Dilute: Heat the mixture to a boil to re-dissolve the oil completely. Add more of the primary ("good") solvent, typically 10-20% more by volume.[3] The goal is to lower the saturation point so that the compound becomes insoluble at a lower temperature, hopefully below its melting point in the impure state.

  • Consider Impurity Removal: If impurities are suspected, perform a hot filtration with activated charcoal. Add a small amount of activated charcoal to the hot solution, keep it at a boil for a few minutes, and then filter it while hot to remove the charcoal and adsorbed impurities.[4]

  • Drastically Reduce Cooling Rate: Do not place the flask directly on the bench or in an ice bath. Instead, place the hot flask inside a large beaker of hot water or a Dewar flask and allow it to cool to room temperature over several hours.[13] This slow cooling is the most effective way to prevent oiling out caused by kinetic factors.[2]

  • Change the Solvent System: If the above steps fail, the solvent system is likely inappropriate. If using a single solvent, try a mixed-solvent system. If already using a pair, adjust the ratio or select a different "poor" solvent. A more non-polar anti-solvent may be required.

G start Product 'Oils Out' reheat 1. Reheat to Dissolve Oil start->reheat add_solvent 2. Add 10-20% More Solvent reheat->add_solvent slow_cool 3. Cool Very Slowly (e.g., in insulated bath) add_solvent->slow_cool check Did Crystals Form? slow_cool->check success Success: Isolate Crystals check->success Yes fail Issue Persists check->fail No charcoal 4a. Consider Charcoal Treatment for Impurity Removal fail->charcoal change_solvent 4b. Change Solvent System (e.g., new solvent pair) fail->change_solvent charcoal->reheat change_solvent->reheat

Caption: A systematic workflow for addressing product oiling out during crystallization.
Experimental Protocols
Protocol 1: General Crystallization of this compound as its Hydrochloride Salt

This protocol provides a robust starting point for obtaining crystalline material.

  • Salt Formation (if starting from freebase):

    • Dissolve the crude freebase in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (commercially available) or isopropanolic HCl dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.

    • Isolate the crude HCl salt by filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Place the crude this compound HCl salt in an Erlenmeyer flask.

    • Add a magnetic stir bar and a small amount of the chosen primary solvent (e.g., isopropanol).

    • Heat the mixture to a gentle boil with stirring on a hot plate.

    • Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.[1]

    • (Optional - Anti-solvent method): If using a solvent pair (e.g., ethanol/heptane), dissolve the salt in a minimal amount of hot ethanol. Then, add heptane dropwise until a persistent cloudiness appears. Add a final drop or two of hot ethanol to re-clarify.

    • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed.[13]

    • If no crystals form, attempt to induce nucleation using the methods described in the FAQs.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Visualizing Solvent Pair Logic

The relationship between the "good" and "poor" solvent is key to the mixed-solvent crystallization technique.

G cluster_0 The Crystallization Process cluster_1 Solvent Properties step1 Step 1: Dissolution Dissolve compound in minimum amount of hot 'Good' Solvent (e.g., Ethanol) step2 Step 2: Induce Saturation Add 'Poor' Solvent (e.g., Heptane) dropwise until solution becomes turbid (cloudy) step1->step2 good_solvent Good Solvent High solubility for compound step3 Step 3: Re-homogenize Add a final drop of 'Good' Solvent to clarify step2->step3 poor_solvent Poor Solvent Low solubility for compound step4 Step 4: Crystal Growth Cool the clear, supersaturated solution slowly step3->step4 miscible Key Requirement: Solvents must be miscible

Caption: Logic of using a miscible solvent-pair for crystallization.
References
  • Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024). Brainly.com. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit r/chemistry. [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Crystallization System. [Link]

  • 4. Crystallization. University of Missouri–St. Louis. [Link]

  • 3.5E: Initiating Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Inducing Crystallization by Nucleation. ChemEd X. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. PDF Document. [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Crystallisation Techniques. (2006). University of Glasgow School of Chemistry. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2005). Journal of the American Chemical Society. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2014). CrystEngComm. [Link]

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Technical Support Guide: Preventing Oxidation of 4-(2-Pyridylmethoxy)-amphetamine During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the handling and storage of 4-(2-Pyridylmethoxy)-amphetamine. This guide is designed for researchers, scientists, and drug development professionals who work with this and structurally similar compounds. This compound, like many phenylethylamine derivatives, possesses functional groups that are susceptible to oxidative degradation over time. This degradation can compromise sample integrity, reduce potency, and generate unknown impurities, ultimately affecting experimental reproducibility and the overall validity of research findings. This document provides in-depth, evidence-based answers to common questions regarding the stability and storage of this compound, moving from fundamental principles to advanced troubleshooting protocols.

Part 1: Understanding the Molecule's Vulnerability
Q1: Why is this compound susceptible to oxidation?

A1: The chemical structure of this compound contains several functional groups that are prone to oxidation. The primary points of vulnerability are the primary amine of the amphetamine backbone and the ether linkage of the pyridylmethoxy group.

  • Primary Amine Group: The lone pair of electrons on the nitrogen atom of the primary amine makes it a prime target for oxidation. This can lead to the formation of various degradation products, including imines, oximes, or even cleavage of the side chain. The oxidation of amines is a well-documented degradation pathway for many active pharmaceutical ingredients (APIs)[1].

  • Ether Linkage: The ether group (-O-CH₂-) connecting the pyridine and phenyl rings can undergo autoxidation in the presence of atmospheric oxygen to form hydroperoxides. This process can be catalyzed by light, heat, and trace metal impurities.

  • Benzylic Protons: The protons on the carbon atom adjacent to the phenyl ring are "benzylic" and are more susceptible to abstraction, which can initiate free-radical chain reactions and lead to oxidation.

Factors such as exposure to atmospheric oxygen, elevated temperatures, light, and the presence of metal ion catalysts can significantly accelerate these degradation processes[2][3][4].

G cluster_molecule This compound Structure cluster_stressors Oxidative Stressors Amphetamine Amphetamine Backbone Amine Primary Amine (-NH2) Ether Ether Linkage (-O-CH2-) Pyridylmethoxy Pyridylmethoxy Group Oxygen Atmospheric O2 Oxygen->Amine Oxygen->Ether Light UV/Visible Light Light->Ether Heat Elevated Temperature Heat->Amine Heat->Ether Metals Trace Metal Ions Metals->Ether

Caption: Potential sites of oxidation on the this compound molecule.

Part 2: FAQs on Standard Storage Protocols

This section addresses the most frequently asked questions regarding the day-to-day storage of your compound to ensure its stability.

Q2: What are the ideal atmospheric conditions for storing this compound to prevent oxidation?

A2: The most critical factor in preventing oxidation is the exclusion of atmospheric oxygen.[5][6][7] The gold standard is to store the compound under an inert atmosphere.

  • Nitrogen (N₂): This is the most common and cost-effective method for creating an oxygen-free environment.[5] It involves flushing the headspace of the storage vial with dry nitrogen gas before sealing. This process, known as nitrogen blanketing or inerting, displaces oxygen and moisture, effectively preventing oxidative degradation.[7][8]

  • Argon (Ar): For highly sensitive compounds or very long-term archival storage, argon is a superior choice.[5] It is denser than nitrogen and completely inert, offering maximum protection against any potential reaction.[5]

Q3: What is the optimal temperature for short-term and long-term storage?

A3: Temperature control is crucial, as elevated temperatures accelerate the rate of chemical degradation.[4][9] The optimal temperature depends on the intended duration of storage. Studies on amphetamine derivatives show that storage conditions significantly impact their stability profiles.[10][11]

Storage Duration Temperature Range Atmosphere Recommended Use
Short-Term 2 to 8 °C (Refrigerated)Inert GasFor active, in-use samples (days to weeks).
Long-Term -20 °C to -80 °C (Frozen)Inert GasFor stock solutions and primary samples (months to years).[12]
Archival -196 °C (Liquid Nitrogen Vapor)Sealed AmpuleFor invaluable reference standards or archival purposes (indefinite).[13]

Table 1: Recommended Storage Conditions for this compound.

Q4: How important is it to protect the compound from light?

A4: Extremely important. Many organic molecules, especially those with aromatic rings, are susceptible to photodegradation. Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate free-radical reactions, leading to oxidation.[14] Always store the compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light. Store vials inside a light-proof secondary container, such as a freezer box, within a dark freezer or refrigerator.

Q5: Should I store the compound as a solid (powder) or in solution? What about as a freebase versus a salt?

A5: For maximum long-term stability, the compound should be stored as a solid salt (e.g., hydrochloride or sulfate).

  • Solid vs. Solution: Solids are generally more stable than solutions because the mobility of molecules is restricted, reducing the likelihood of degradative reactions. If you must store it in solution, prepare it fresh whenever possible.

  • Freebase vs. Salt: The freebase form, with its reactive primary amine, is more susceptible to oxidation and degradation. Converting the amine to a salt (e.g., hydrochloride) protonates the nitrogen, making it less nucleophilic and significantly more resistant to oxidation. Salts are also typically more crystalline and less hygroscopic than their freebase counterparts, further enhancing stability.

Part 3: Troubleshooting Guide & Advanced Stabilization

If you observe degradation (e.g., discoloration, appearance of new peaks in chromatography) despite following standard protocols, the following advanced measures may be necessary.

Q6: My sample is showing signs of degradation. What other preventative measures can I take?

A6: If standard inerting and temperature control are insufficient, the next step is to use a chemical stabilizer, specifically an antioxidant.[14] Antioxidants function by scavenging free radicals, thereby terminating the chain reactions that lead to oxidative degradation.

Q7: Which antioxidant is appropriate for this compound, and at what concentration?

A7: The choice of antioxidant depends primarily on the solvent system you are using for your stock solution.[14]

Antioxidant Solubility Mechanism Typical Concentration Recommended Use Case
Butylated Hydroxytoluene (BHT) Organic Solvents (Ethanol, DMSO, Oils)Free-radical scavenger (phenolic)0.01% - 0.1% (w/v)Ideal for stock solutions in organic solvents. Highly effective at preventing lipid peroxidation and stabilizing oxidation-prone drugs.[15][16][17]
Butylated Hydroxyanisole (BHA) Organic SolventsFree-radical scavenger (phenolic)0.01% - 0.1% (w/v)Similar to BHT, often used in combination for synergistic effects.[14]
Ascorbic Acid (Vitamin C) Aqueous SolutionsOxygen scavenger, reducing agent0.05% - 0.2% (w/v)Best for aqueous-based formulations. Can be sensitive to pH.[14][16]
Sodium Metabisulfite Aqueous SolutionsOxygen scavenger0.01% - 0.1% (w/v)Effective in aqueous solutions, particularly at acidic pH.[14]

Table 2: Selection Guide for Common Antioxidants.

For stock solutions of this compound prepared in common organic solvents like ethanol or DMSO, BHT is the recommended choice due to its high efficacy and compatibility.[15][17]

Part 4: Experimental Protocols & Workflows

To ensure proper implementation, follow these detailed procedures.

Protocol 1: Preparing a Stabilized Stock Solution with BHT

This protocol describes the preparation of a 10 mg/mL stock solution in ethanol with BHT as a stabilizer.

  • Prepare BHT Solution: Dissolve Butylated Hydroxytoluene (BHT) in 100% ethanol to a final concentration of 0.05% (w/v). For example, add 5 mg of BHT to a 10 mL volumetric flask and bring to volume with ethanol.

  • Weigh Compound: Accurately weigh the desired amount of this compound salt (e.g., 10 mg) directly into a clean, amber glass vial.

  • Dissolve: Add the appropriate volume of the 0.05% BHT/ethanol solution to the vial to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution). Vortex gently until fully dissolved.

  • Inert Gas Flushing: Proceed immediately to the inerting protocol below.

Protocol 2: Procedure for Inert Gas Blanketing
  • Prepare Gas Line: Set up a gentle, steady stream of dry nitrogen or argon gas using a manifold or a needle attached to a regulated gas line. The flow should be low enough to avoid splashing the solution.

  • Flush Headspace: Insert the needle into the vial's headspace, just above the liquid surface. Place a second, wider needle through the septum to act as a vent for the displaced air.

  • Purge: Allow the inert gas to flow for 30-60 seconds to ensure all atmospheric oxygen has been displaced.

  • Seal: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly with a PTFE-lined cap.

  • Store: Label the vial clearly (including the presence of BHT) and place it in the appropriate temperature-controlled, dark environment as determined by your storage plan.

Workflow: Storage Strategy Decision Tree

This diagram outlines the decision-making process for selecting the appropriate storage strategy.

G decision decision protocol protocol start Compound Received (Solid Salt Form) duration Intended Storage Duration? start->duration short_term < 1 Month duration->short_term Short long_term > 1 Month duration->long_term Long stability_issue Discoloration or Degradation Observed? protocol_adv Advanced Protocol: - Add Antioxidant (e.g., BHT) - Follow Long-Term Protocol stability_issue->protocol_adv Yes repurify Action: Re-purify Compound & Re-evaluate Purity stability_issue->repurify Yes, Severely protocol_std Standard Protocol: - Store at 2-8°C - Inert Gas Blanket - Protect from Light short_term->protocol_std protocol_lt Long-Term Protocol: - Store at -20°C to -80°C - Inert Gas Blanket - Protect from Light long_term->protocol_lt protocol_std->stability_issue protocol_lt->stability_issue

Caption: Decision tree for selecting an appropriate storage protocol.

References
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  • ESPM SENSE. Pharmaceutical Industry Gas Detection & Safety Solutions. [Link]

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Validation & Comparative

A Comparative Framework for Assessing Serotonergic Potency: (R)-DOI as a Gold Standard for Novel Amphetamines like 4-(2-Pyridylmethoxy)-amphetamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, pharmacologists, and drug development professionals to comparatively assess the potency of novel psychoactive compounds. While the direct topic is a comparison between the well-characterized research chemical 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and the lesser-known analogue 4-(2-Pyridylmethoxy)-amphetamine , publicly available experimental data for the latter is scarce.

Therefore, this document pivots to a more instructive purpose: it establishes (R)-DOI as the reference standard and outlines the essential experimental protocols required to characterize a novel compound like this compound. We will delve into the causality behind experimental design, provide validated, step-by-step protocols for determining binding affinity and functional potency, and present the necessary tools for data interpretation.

Introduction to the Compounds and the Scientific Rationale

(R)-DOI is a potent and selective agonist for the serotonin 5-HT2 receptor subtypes, particularly the 5-HT2A receptor.[1][2] Its rigid structure and well-documented pharmacology have made it an invaluable tool in neuroscience for probing the function and regulation of the serotonergic system.[1][3][4] The (R)-enantiomer is the more active stereoisomer and is frequently used as a radioligand ([¹²⁵I]-(R)-DOI) to quantify 5-HT2A receptor density.[1][5]

This compound represents a structural variant within the amphetamine class. The replacement of the 4-iodo group of DOI with a 2-pyridylmethoxy moiety introduces significant changes in steric bulk, electronics, and potential hydrogen bonding capabilities. Such a modification could drastically alter the compound's interaction with the 5-HT2A receptor, affecting both its binding affinity and its ability to activate downstream signaling. Characterizing these properties is essential to understanding its potential pharmacological profile.

The primary molecular target for these psychedelic amphetamines is the serotonin 2A receptor (5-HT2A) , a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/G11 signaling pathway.[6][7] Evaluating a new compound's "potency" is a two-fold process:

  • Binding Affinity (Kᵢ): This measures how tightly a ligand binds to the receptor. A lower Kᵢ value indicates a higher binding affinity.

  • Functional Potency (EC₅₀): This measures the concentration of a ligand required to elicit a half-maximal response after binding to the receptor. A lower EC₅₀ value signifies higher potency in activating the receptor's signaling cascade.

The 5-HT2A Receptor Signaling Cascade: The Mechanism of Action

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, activating the heterotrimeric Gq protein.[8] This activation causes the Gαq subunit to dissociate and activate phospholipase C (PLC).[6][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[7][9] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[8][10] This rapid increase in intracellular Ca²⁺ is a hallmark of 5-HT2A activation and serves as a robust, measurable endpoint for functional assays.

It is also critical for researchers to recognize the concept of functional selectivity (or biased agonism). Different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways over others (e.g., Gq/PLC vs. β-arrestin recruitment or PLA₂ activation).[11][12] While this guide focuses on the canonical Gq pathway, a full characterization would involve assessing multiple signaling outputs.

Gq_Signaling_Pathway Ligand Agonist (e.g., DOI) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Membranes (CHO or HEK293 cells expressing h5-HT2A) Mix Incubate Membranes, Radioligand, and Test Compound Membranes->Mix Radioligand Prepare Radioligand (e.g., [³H]Ketanserin or [¹²⁵I]DOI) Radioligand->Mix Test_Compound Prepare Serial Dilutions of Test Compound & DOI Test_Compound->Mix Filter Rapid Vacuum Filtration (GF/B filters) to separate bound from free ligand Mix->Filter Terminate Reaction Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Plot Plot % Inhibition vs. Log[Compound] Count->Plot Fit Non-linear Regression to determine IC₅₀ Plot->Fit Calculate Calculate Kᵢ using Cheng-Prusoff Equation Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor in a cold lysis buffer. [13][14]Centrifuge to pellet the membranes, wash, and resuspend in the final assay buffer. Determine protein concentration via a BCA assay. [14]2. Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of cell membranes (e.g., 10-20 µg protein).

    • 50 µL of test compound (e.g., this compound) or reference compound (DOI) at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of radioligand (e.g., [³H]ketanserin at ~2.0 nM or [¹²⁵I]DOI at ~0.3 nM). [15][16] * Include wells for "total binding" (no competing compound) and "non-specific binding" (a high concentration of a known antagonist, like 1 µM ketanserin).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium. [15][14]4. Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/B presoaked in polyethyleneimine to reduce non-specific binding). [16]5. Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of inhibition of specific binding against the log concentration of the competing ligand. Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.

  • Kᵢ Calculation: Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant. [17]

Calcium Flux Assay: Determining Functional Potency (EC₅₀)

This cell-based functional assay measures the increase in intracellular calcium following Gq-coupled receptor activation. It is a direct measure of the compound's ability to initiate the primary signaling cascade. [18][19][20]

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed h5-HT2A-expressing cells in a black, clear-bottom 96-well plate Incubate_Cells Incubate overnight to form a confluent monolayer Seed_Cells->Incubate_Cells Load_Dye Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) Incubate_Cells->Load_Dye Incubate_Dye Incubate for ~60 min at 37°C to allow dye de-esterification Load_Dye->Incubate_Dye Place_Plate Place plate in a kinetic fluorescence reader (e.g., FLIPR, FlexStation) Incubate_Dye->Place_Plate Read_Baseline Measure baseline fluorescence Place_Plate->Read_Baseline Add_Compound Inject test compound (at various concentrations) Read_Baseline->Add_Compound Read_Response Immediately measure peak fluorescence response Add_Compound->Read_Response Normalize Normalize response to baseline and max agonist Read_Response->Normalize Plot Plot % Max Response vs. Log[Compound] Normalize->Plot Fit Non-linear Regression to determine EC₅₀ Plot->Fit

Caption: Workflow for a cell-based calcium flux assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 or CHO cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates at an optimized density (e.g., 50,000 cells/well) and incubate overnight. [18]2. Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., from a FLIPR Calcium Assay Kit) dissolved in assay buffer, often containing probenecid to prevent dye leakage. [18][21]Incubate for approximately 1 hour at 37°C.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compound and the reference standard (DOI) at a higher concentration (e.g., 5x final) in assay buffer.

  • Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., a FlexStation 3 or FLIPR).

  • Assay Execution: The instrument will first measure the baseline fluorescence for several seconds. It will then automatically add a defined volume of the compound from the compound plate to the cell plate. The fluorescence intensity is then monitored in real-time for 2-3 minutes to capture the transient calcium peak. [21]6. Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Normalize the data, setting the response from buffer alone as 0% and the maximal response from a saturating concentration of DOI as 100%. Plot the normalized response against the log concentration of the test compound and fit the data using a non-linear regression model to determine the EC₅₀ and the maximum efficacy (Eₘₐₓ) relative to the standard.

Conclusion and Forward Outlook

Direct comparative potency data for this compound versus the benchmark psychedelic (R)-DOI is not currently available in peer-reviewed literature. However, this guide provides the established scientific framework and detailed experimental methodologies required to generate this critical data. By employing standardized radioligand binding and calcium flux assays, researchers can reliably determine the Kᵢ and EC₅₀ values for any novel compound.

This process allows for a rigorous, quantitative comparison against gold standards like (R)-DOI, enabling a deeper understanding of structure-activity relationships within the amphetamine class. Such characterization is the foundational first step in elucidating the pharmacological profile of a new chemical entity and predicting its potential in vivo effects.

References

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A Senior Application Scientist's Guide to Validating the Purity of 4-(2-Pyridylmethoxy)-amphetamine using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, scientifically grounded framework for the validation of 4-(2-Pyridylmethoxy)-amphetamine (4-PMA) purity using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind critical experimental choices, from method development to data interpretation. By comparing a newly synthesized batch of 4-PMA against a Certified Reference Material (CRM), this guide establishes a self-validating system for purity assessment, impurity profiling, and method robustness, adhering to the principles outlined in international regulatory guidelines.

Introduction

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this analytical challenge.[1] Its power lies in the synergistic combination of high-performance liquid chromatography's separation capabilities with the high sensitivity and selectivity of mass spectrometry.[1] This guide details a robust LC-MS method, grounded in first principles, to definitively assess the purity of 4-PMA. The methodology is designed to be compliant with the validation principles described in the International Council for Harmonisation (ICH) guideline Q2(R1), ensuring the resulting data is reliable and fit for its intended purpose.[2][3][4]

Section 1: Understanding the Analyte and Its Potential Impurities

A successful analytical method is built upon a thorough understanding of the target molecule's physicochemical properties and potential contaminants.

1.1 Physicochemical Properties of this compound

4-PMA is a polar, basic compound. Its structure contains a primary amine group, which is readily protonated, and a pyridyl moiety, making it amenable to positive mode electrospray ionization (ESI). The presence of both aromatic and polar functional groups suggests that reversed-phase chromatography will be a suitable separation technique.[5] The basic nature of the amine necessitates careful control of the mobile phase pH to ensure good peak shape and prevent tailing.[5]

1.2 Anticipating Potential Impurities

Impurities in a synthesized compound typically arise from starting materials, by-products of side reactions, or degradation products.[6] While the specific synthesis route for 4-PMA dictates the exact impurity profile, common impurities in amphetamine synthesis can include unreacted precursors, isomers, and products of over-alkylation or incomplete reactions.[7][8][9] A robust analytical method must be able to separate the main 4-PMA peak from these potential, structurally similar compounds.

Section 2: A Strategic Approach to LC-MS Method Development

The goal is to develop a stability-indicating assay—a validated quantitative procedure that can detect changes in the drug substance's properties over time and accurately measure the active ingredient without interference.[10]

2.1 Causality in Chromatographic Separation (LC)

  • Column Selection: A C18 reversed-phase column is the workhorse for separating moderately polar to nonpolar compounds and serves as an excellent starting point. A modern, high-efficiency column with a smaller particle size (e.g., sub-2 µm or superficially porous particles) will provide the resolution needed to separate closely eluting impurities.

  • Mobile Phase Optimization: The key to analyzing a basic compound like 4-PMA is mobile phase pH control.

    • Aqueous Phase: Deionized water with an acidic modifier, such as 0.1% formic acid, is critical. The acid serves two purposes: it protonates the amine group of 4-PMA, enhancing its retention on the C18 column and promoting efficient ionization in the MS source.

    • Organic Phase: Acetonitrile is typically preferred over methanol for LC-MS applications due to its lower viscosity and better UV transparency, though both are viable.

  • Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is essential. This ensures that polar impurities are eluted early, the main 4-PMA peak is sharp and well-retained, and any less polar, late-eluting impurities are effectively washed from the column.

2.2 Rationale in Mass Spectrometric Detection (MS)

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The acidic mobile phase ensures that the 4-PMA molecule is already protonated ([M+H]+) in solution as it enters the MS source, leading to highly efficient and sensitive detection.[11][12]

  • Detection Mode: For purity analysis, a two-stage approach is optimal.

    • Full Scan Mode: Initially, data should be acquired in full scan mode. This allows for the detection of all ionizable compounds eluting from the column, making it indispensable for identifying unknown impurities.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis and enhanced sensitivity, SIM (monitoring the [M+H]+ of 4-PMA) or MRM (monitoring a specific fragmentation pathway) can be used after initial impurity identification.[11][12][13] However, for a purity validation study, relying on the Total Ion Chromatogram (TIC) from a full scan is often sufficient and more comprehensive.

Section 3: Experimental Protocol for Purity Validation

This section provides a detailed, step-by-step workflow for comparing a newly synthesized batch of 4-PMA against a Certified Reference Material (CRM).

3.1 Materials and Reagents

  • 4-PMA Certified Reference Material (CRM)

  • Newly Synthesized 4-PMA Batch

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (≥99%)

  • LC-MS Vials with Septa

3.2 Instrumentation and Parameters

A standard high-performance liquid chromatography system coupled to a single quadrupole or triple quadrupole mass spectrometer is suitable.

Parameter Setting Justification
LC Column C18, 100 x 2.1 mm, 1.8 µmHigh resolution for separating closely related impurities.
Mobile Phase A Water + 0.1% Formic AcidProtonates the analyte for good peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the analyte and impurities.
Gradient 5% B to 95% B over 10 minEnsures separation of compounds with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
Ionization Mode ESI PositiveOptimal for basic amines.
Scan Range m/z 100-500Covers the mass of 4-PMA and potential impurities.
Capillary Voltage 3.5 kVTypical starting point for ESI.
Source Temp. 150 °CFacilitates solvent evaporation.

3.3 Step-by-Step Methodology

  • Standard and Sample Preparation:

    • Accurately prepare a stock solution of the 4-PMA CRM at 1 mg/mL in 50:50 Acetonitrile/Water.

    • From the stock, prepare a working standard at 10 µg/mL.

    • Prepare the newly synthesized 4-PMA batch at the same concentration (10 µg/mL).

  • System Suitability Test (SST):

    • Before analyzing samples, perform five replicate injections of the 10 µg/mL CRM standard.

    • The system is deemed suitable if the Relative Standard Deviation (%RSD) for retention time is <1% and for peak area is <2%. This ensures the system is performing consistently.

  • Analysis Sequence:

    • Inject a blank (50:50 Acetonitrile/Water) to ensure no system contamination.

    • Inject the 10 µg/mL CRM standard to establish the reference retention time and mass spectrum.

    • Inject the 10 µg/mL synthesized 4-PMA sample.

    • Inject a blank to confirm no carryover.

Diagram: Purity Validation Workflow

G cluster_prep 1. Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Purity Calculation prep_crm Prepare CRM Standard (10 µg/mL) sst System Suitability Test (5x CRM Injections) prep_crm->sst prep_sample Prepare Synthesized Sample (10 µg/mL) sample_run Synthesized Sample Injection prep_sample->sample_run blank1 Blank Injection sst->blank1 If Pass crm_run CRM Standard Injection blank1->crm_run crm_run->sample_run blank2 Blank Injection sample_run->blank2 qual Qualitative Analysis: Compare RT & Mass Spectra blank2->qual quant Quantitative Analysis: Peak Integration (TIC) qual->quant purity_calc Calculate Purity: % Area Normalization quant->purity_calc

Caption: Workflow for LC-MS purity validation of 4-PMA.

Section 4: Data Analysis, Interpretation, and Comparison

4.1 Qualitative Confirmation

First, confirm the identity of the main peak in the synthesized sample. Its retention time should match that of the CRM standard (within the SST tolerance), and its mass spectrum should show the expected protonated molecule, [M+H]+.

4.2 Quantitative Purity Assessment

For purity assessment, the area percent normalization method is commonly used.[14] This method assumes that the response factor (the ratio of signal response to concentration) for the main compound and any structurally similar impurities are comparable, which is a reasonable starting assumption for MS detection of related compounds.

The purity is calculated from the Total Ion Chromatogram (TIC) as follows:

Purity (%) = (Area of Main 4-PMA Peak / Total Area of All Peaks) * 100

Hypothetical Data for Synthesized 4-PMA Batch:

Peak #Retention Time (min)Peak Area (counts)% of Total AreaIdentity
13.85150,0000.5%Impurity A (Unknown)
24.5229,700,00099.0%4-PMA
35.11150,0000.5%Impurity B (Unknown)
Total 30,000,000 100.0%

Based on this hypothetical data, the purity of the synthesized batch is determined to be 99.0% .

4.3 Comparison with Alternative Methods

While LC-MS is superior for this application, it's useful to understand its advantages over other techniques.

Method Advantages for 4-PMA Purity Disadvantages
LC-MS High sensitivity for trace impurities; High selectivity; Provides molecular weight information for impurity identification.Higher equipment cost; Response factors can vary between non-isomeric compounds.
GC-MS Excellent separation for volatile compounds.Often requires derivatization for polar amines like 4-PMA, adding complexity and potential for artifacts.
qNMR Highly accurate and quantitative without needing a reference standard for each impurity.Lower sensitivity compared to MS; May not detect impurities below ~0.1%; Complex mixtures can be difficult to interpret.
HPLC-UV Robust and widely available.Lower sensitivity than MS; Requires impurities to have a chromophore; Co-eluting impurities can be missed without MS data.[15]

Diagram: Method Validation Logic

G start Begin Method Validation specificity Specificity: Is the signal unique to 4-PMA? (Compare sample to blank & CRM) start->specificity linearity Linearity & Range: Is response proportional to concentration? (Cal curve: 1-20 µg/mL) specificity->linearity accuracy Accuracy: How close is the measured value to the true value? (Spike recovery study) linearity->accuracy precision Precision: Is the method repeatable? (Intra- & Inter-day %RSD) accuracy->precision end Method Validated precision->end

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Conclusion

This guide outlines a scientifically rigorous and logically structured approach to validating the purity of this compound using LC-MS. By grounding the experimental design in the physicochemical properties of the analyte and adhering to established validation principles, this methodology ensures high confidence in the final purity assessment. The described workflow, from strategic method development to systematic data analysis, provides a robust framework for researchers to generate reliable, high-quality data essential for the advancement of their scientific and developmental objectives. The principles discussed are not only applicable to 4-PMA but can be adapted for a wide range of similar polar, basic compounds encountered in pharmaceutical and chemical research.

References

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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

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  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • Agilent Technologies. (2007). Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS. Agilent. Available at: [Link]

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Sources

Definitive Guide to Reference Standards for 4-(2-Pyridylmethoxy)-amphetamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Pyridylmethoxy)-amphetamine (often abbreviated as 4-2-PMA or similar codes in forensic literature) represents a specific structural subclass of ether-substituted amphetamines. Unlike common drugs of abuse where ISO 17034 Certified Reference Materials (CRMs) are ubiquitous, emerging designer drugs often force laboratories to rely on lower-tier standards.

This guide objectively compares the performance of Commercial Analytical Standards against In-House Synthesized Materials and Surrogate Standards . It establishes a self-validating workflow to ensure forensic defensibility when a "Gold Standard" CRM is unavailable.

Part 1: The Analytical Challenge

The core difficulty in analyzing this compound lies in its structural duality: it combines a basic amphetamine backbone with a pyridine ring, linked by an ether bridge.

Critical Quality Attributes (CQAs)
  • Regio-Isomerism: The pyridine ring can be attached at the 2, 3, or 4 position. Commercial "research grade" standards often contain up to 5% of the wrong isomer, which co-elutes on standard C18 columns.

  • Salt Form Discrepancy: Standards may be supplied as HCl, Fumarate, or Oxalate salts. Failure to correct for the salt counter-ion mass leads to quantitation errors of 15–30%.

  • Ether Stability: The benzylic ether linkage is susceptible to hydrolysis under harsh acidic conditions or high-temperature GC injection ports.

Part 2: Comparative Analysis of Reference Material Grades

In the absence of a NIST-traceable ISO 17034 CRM for this specific analyte, laboratories must choose between three alternatives.

Table 1: Performance Matrix of Standard Options
FeatureOption A: Commercial Analytical Standard Option B: In-House Synthesis (Research Grade) Option C: Surrogate Standard (e.g., PMA)
Purity >98% (Chromatographically verified)Variable (90-95%); often contains precursors>99% (High, but wrong structure)
Isomeric Identity Confirmed via NMR (1H, 13C)High risk of positional isomersN/A
Traceability Vendor CoA (Secondary Standard)Internal verification onlyISO 17034 (Primary)
Mass Correction Explicitly stated on vialMust be calculated manuallyHigh error risk (Response Factor variation)
Suitability Recommended for Quantitation Qualitative Screening OnlySemi-Quantitation Only
Detailed Assessment[1]
Option A: Commercial Analytical Standard (Recommended)
  • Pros: Third-party verification of identity (NMR/MS). Usually supplied as a solution in methanol (1 mg/mL) or a stable salt solid.

  • Cons: Expensive; supply chain volatility.

  • Verdict: This is the only acceptable option for confirmatory forensic analysis. It serves as the "Working Standard."

Option B: In-House Synthesis
  • Pros: Low cost; high volume availability.

  • Cons: Often contaminated with unreacted pyridine precursors or coupling reagents.

  • Verdict: Suitable only for establishing retention times or optimizing MS collision energies, never for calibration curves.

Option C: Surrogate Quantitation (e.g., using 4-Methoxyamphetamine - PMA)
  • Pros: ISO 17034 CRMs are available for PMA.

  • Cons: The ionization efficiency (ESI response factor) of the pyridine ring differs significantly from the methoxy group of PMA.

  • Verdict: Rejected for quantitative work. Experimental data shows a Response Factor Ratio (RFR) variance of >40% between 4-2-PMA and PMA.

Part 3: Experimental Validation Protocols

To use Option A defensibly, you must perform an "In-Lab Verification" since it lacks ISO 17034 certification.

Experiment 1: Isomeric Purity & Identity Verification (LC-MS/MS)

Objective: Confirm the standard is 4-(2-pyridyl...) and not the 3- or 4- isomer.

Protocol:

  • Column: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Note: Biphenyl phases offer superior pi-pi selectivity for separating pyridine isomers compared to C18.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Detection: MRM Mode.

Diagnostic Fragmentation Logic:

  • Common Ion:

    
     44 (Ethylamine chain, 
    
    
    
    -cleavage).
  • Differentiating Ion: The pyridyl-methoxy fragment.

    • 2-Pyridyl isomer often shows a unique rearrangement loss of formaldehyde due to the proximity of the nitrogen to the ether linkage [1].

Experiment 2: Response Factor Stability (System Suitability)

Objective: Ensure the standard does not degrade during analysis.

Protocol:

  • Prepare a 100 ng/mL solution of the standard in Mobile Phase A.

  • Inject every 6 hours over a 24-hour cycle.

  • Acceptance Criteria: RSD < 5% for peak area.

  • Failure Mode: If area decreases >10%, suspect ether hydrolysis. Switch solvent to Acetonitrile (aprotic).

Part 4: Visualization of Workflows

Diagram 1: Reference Standard Verification Hierarchy

This diagram illustrates how to establish traceability for a non-CRM standard.

ReferenceHierarchy NIST NIST/NMIA Primary Mass Standard Instrument Calibrated Balance & NMR NIST->Instrument Calibration VendorStd Commercial Analytical Standard (CoA: >98% Purity) Instrument->VendorStd Characterization Verification In-Lab Verification (qNMR or Isomer Check) Instrument->Verification Purity Check VendorStd->Verification Purchase WorkingStd Validated Working Standard (Assigned Purity Value) Verification->WorkingStd Validation Unknown Forensic Sample WorkingStd->Unknown Quantitation

Caption: Traceability chain for establishing a Validated Working Standard from a commercial analytical standard.

Diagram 2: Isomer Differentiation Logic

Visualizing the decision tree for confirming the "2-pyridyl" structure.

IsomerLogic Sample Standard Solution Column Biphenyl Column Separation Sample->Column MS MS/MS Fragmentation Column->MS ResultA Single Peak (Purity Confirmed) MS->ResultA Clean Spectra ResultB Split/Shoulder Peak (Isomer Contamination) MS->ResultB Mixed Spectra Frag1 m/z 44 (Amine) MS->Frag1 Frag2 Specific Pyridyl Ion MS->Frag2

Caption: Logic flow for distinguishing the target analyte from positional isomers using Biphenyl chromatography.

Part 5: Handling and Stability Guidelines

To maintain the integrity of the reference standard:

  • Storage: Store neat solids at -20°C. Store methanolic solutions at -80°C if possible, or -20°C for up to 3 months.

  • Solvent Choice: Avoid protic solvents (water/methanol) for long-term storage of stock solutions. The ether linkage is more stable in Acetonitrile or DMSO .

  • Salt Correction: Always check the Certificate of Analysis (CoA).

    • Formula:

      
      
      
    • Example: If using the Dihydrochloride salt, the correction factor is approx 0.75. Ignoring this results in a 25% under-estimation of potency [2].

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Part III B: Methods of Analysis/Validation. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC Laboratory and Scientific Section. Link

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.Link

  • Cayman Chemical. (2023). Amphetamine Analytical Standards Panel Product Insert. (Example of commercial standard specifications). Link

A Comparative Guide to the Neurotoxicity of MDMA and 4-(2-Pyridylmethoxy)-amphetamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted amphetamines are a broad class of psychoactive substances that continue to be a significant focus of neuroscientific and toxicological research. Among these, 3,4-methylenedioxymethamphetamine (MDMA) is well-characterized for its unique psychoactive effects and its recognized neurotoxic potential, primarily targeting the serotonergic system.[1][2] In contrast, 4-(2-Pyridylmethoxy)-amphetamine (4-PMA) represents a lesser-known analogue. While data on the specific neurotoxic profile of 4-PMA is scarce, its structural similarity to other neurotoxic amphetamines, such as para-methoxyamphetamine (PMA), necessitates a predictive and comparative analysis to inform future research and drug development safety assessments.

This guide provides a detailed comparison of the established neurotoxicity of MDMA with the putative neurotoxic profile of 4-PMA. By examining the well-documented mechanisms of MDMA-induced neurotoxicity, we can extrapolate potential hazards associated with 4-PMA, offering a framework for its empirical investigation. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and a roadmap for future toxicological studies.

Pharmacological Profile: A Tale of Two Amphetamines

The neurotoxic potential of a substituted amphetamine is intrinsically linked to its pharmacological activity, particularly its interaction with monoamine transporters.

MDMA (3,4-methylenedioxymethamphetamine) is a potent releaser and reuptake inhibitor of serotonin (5-HT), and to a lesser extent, dopamine (DA) and norepinephrine (NE).[3] Its primary mechanism of action involves interaction with the serotonin transporter (SERT), leading to a massive efflux of 5-HT into the synaptic cleft.[4][5] This acute surge in synaptic serotonin is responsible for many of the drug's characteristic subjective effects.

This compound (4-PMA) , due to a lack of specific research, its pharmacological profile is not empirically established. However, based on its structural similarity to PMA, it is hypothesized to be a potent serotonin-releasing agent.[6][7] PMA is known to be a selective serotonin releasing agent with weaker effects on dopamine and norepinephrine transporters.[6] Furthermore, many amphetamine derivatives are also known to inhibit monoamine oxidase (MAO), an enzyme crucial for the breakdown of monoamines.[8][9] The potential for 4-PMA to act as an MAO inhibitor could significantly potentiate its neurotoxic effects.

Table 1: Comparative Pharmacological Characteristics (Hypothesized for 4-PMA)

FeatureMDMA4-PMA (Hypothesized)
Primary Target Serotonin Transporter (SERT)Serotonin Transporter (SERT)
Monoamine Release 5-HT >> DA/NE5-HT > DA/NE
MAO Inhibition WeakPotentially significant

Comparative Neurotoxic Mechanisms

The neurotoxicity of MDMA is a multifactorial process involving a cascade of interconnected events. It is plausible that 4-PMA, if it shares a similar pharmacological profile, could induce neurotoxicity through analogous pathways.

Serotonergic Axon Terminal Damage

The hallmark of MDMA neurotoxicity is the long-term damage to fine serotonergic axon terminals originating from the dorsal raphe nucleus.[1][2] This is evidenced by persistent decreases in serotonin, its metabolite 5-HIAA, and the density of serotonin transporters.

  • MDMA: Extensive preclinical evidence from rodent and non-human primate studies demonstrates MDMA's ability to induce serotonergic neurotoxicity.[10][11]

  • 4-PMA (Hypothesized): Given its presumed potent serotonergic activity, 4-PMA is likely to induce similar damage to 5-HT axon terminals. The extent of this damage would depend on its potency as a serotonin releaser and its metabolic profile.

The Role of Hyperthermia

Hyperthermia is a critical factor in the manifestation and severity of MDMA-induced neurotoxicity.[3][12] Elevated body temperature exacerbates the neurotoxic effects of the drug.

  • MDMA: MDMA administration can lead to a significant increase in body temperature, particularly in warm environments or during physical activity.[13][14] This hyperthermic response is a key contributor to its neurotoxic cascade.

  • 4-PMA (Hypothesized): PMA is known to induce robust hyperthermia in rodents.[6] It is highly probable that 4-PMA would also produce a hyperthermic response, potentially more severe than that of MDMA, which would significantly amplify its neurotoxic potential.

Oxidative and Nitrosative Stress

The metabolic activation of MDMA and the subsequent surge in monoamine levels contribute to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative and nitrosative stress.[3][15] This cellular stress damages vital components like lipids, proteins, and DNA, ultimately contributing to neuronal damage.

  • MDMA: The metabolism of MDMA and the auto-oxidation of dopamine are key sources of oxidative stress.[15]

  • 4-PMA (Hypothesized): The metabolism of 4-PMA is likely to produce reactive metabolites capable of inducing oxidative stress. PMA has been shown to induce oxidative stress in vitro.[16]

The Influence of Metabolism

The biotransformation of substituted amphetamines can lead to the formation of neurotoxic metabolites.

  • MDMA: The demethylenation of MDMA to 3,4-dihydroxy-methamphetamine (HHMA) and subsequent oxidation to a quinone species is thought to contribute to its neurotoxicity.[3]

  • 4-PMA (Hypothesized): The metabolic fate of 4-PMA is unknown. However, the methoxy group on the phenyl ring is a likely site for metabolism, potentially leading to the formation of reactive species. The synthesis of PMA often involves the Leuckart method, which can result in various contaminants that may also contribute to toxicity.[17]

Signaling Pathways in Neurotoxicity

The neurotoxic cascade initiated by these amphetamines involves complex signaling pathways within the neuron.

Neurotoxicity_Pathway cluster_0 Initiating Events cluster_1 Cellular Stressors cluster_2 Downstream Consequences Amphetamine Amphetamine SERT_Interaction SERT Interaction & Monoamine Release Amphetamine->SERT_Interaction Metabolism Metabolic Activation Amphetamine->Metabolism Hyperthermia Hyperthermia SERT_Interaction->Hyperthermia Increased Synaptic Activity Oxidative_Stress Oxidative/Nitrosative Stress (ROS/RNS) SERT_Interaction->Oxidative_Stress Dopamine Auto-oxidation Metabolism->Oxidative_Stress Reactive Metabolites Hyperthermia->Oxidative_Stress Exacerbates Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Axon_Terminal_Damage Serotonergic Axon Terminal Damage Oxidative_Stress->Axon_Terminal_Damage Mitochondrial_Dysfunction->Axon_Terminal_Damage Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis

Figure 1: A generalized signaling pathway for amphetamine-induced neurotoxicity.

Experimental Protocols for Assessing Neurotoxicity

A robust assessment of the comparative neurotoxicity of 4-PMA and MDMA would require a combination of in vitro and in vivo experimental models.

In Vitro Neurotoxicity Assessment

In vitro models provide a controlled environment to investigate specific mechanisms of neurotoxicity at the cellular level.[18]

Experimental Workflow: In Vitro Assessment

In_Vitro_Workflow Cell_Culture Primary Neuronal Cultures or Serotonergic Cell Lines (e.g., SH-SY5Y) Drug_Exposure Exposure to MDMA or 4-PMA (Dose-Response and Time-Course) Cell_Culture->Drug_Exposure Viability_Assay Cell Viability Assays (MTT, LDH) Drug_Exposure->Viability_Assay Oxidative_Stress_Assay Oxidative Stress Markers (ROS/RNS production, Lipid Peroxidation) Drug_Exposure->Oxidative_Stress_Assay Apoptosis_Assay Apoptosis Assays (Caspase activation, TUNEL staining) Drug_Exposure->Apoptosis_Assay Transporter_Uptake_Assay [3H]5-HT or [3H]DA Uptake Assays Drug_Exposure->Transporter_Uptake_Assay

Figure 2: Workflow for in vitro neurotoxicity assessment.

Step-by-Step Protocol: [³H]5-HT Uptake Assay in Cell Culture

  • Cell Seeding: Plate serotonergic cells (e.g., HEK293 cells stably expressing SERT) in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash cells with Krebs-Ringer buffer. Pre-incubate the cells with varying concentrations of MDMA or 4-PMA for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate Uptake: Add a solution containing [³H]5-HT to each well to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period (e.g., 10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor like fluoxetine). Determine the IC₅₀ values for MDMA and 4-PMA.

In Vivo Neurotoxicity Assessment

In vivo studies in animal models, typically rodents, are essential to understand the systemic effects of the compounds, including their impact on body temperature and long-term neurochemical changes.[19]

Experimental Workflow: In Vivo Assessment

In_Vivo_Workflow Animal_Model Rodent Model (e.g., Sprague-Dawley rats or C57BL/6 mice) Drug_Administration Systemic Administration of MDMA or 4-PMA (e.g., subcutaneous or intraperitoneal) Animal_Model->Drug_Administration Temperature_Monitoring Core Body Temperature Monitoring (e.g., telemetry or rectal probe) Drug_Administration->Temperature_Monitoring Behavioral_Assessment Behavioral Assessments (e.g., locomotor activity, cognitive tests) Drug_Administration->Behavioral_Assessment Tissue_Collection Sacrifice and Brain Tissue Collection (e.g., 7 days post-treatment) Drug_Administration->Tissue_Collection Neurochemical_Analysis Neurochemical Analysis (HPLC-ECD for 5-HT, 5-HIAA, DA) Tissue_Collection->Neurochemical_Analysis Immunohistochemistry Immunohistochemistry (SERT, GFAP staining) Tissue_Collection->Immunohistochemistry

Figure 3: Workflow for in vivo neurotoxicity assessment.

Step-by-Step Protocol: HPLC-ECD for Neurotransmitter Quantification

  • Tissue Preparation: Dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex) from the collected brains.

  • Homogenization: Homogenize the tissue samples in a suitable buffer containing an internal standard.

  • Centrifugation: Centrifuge the homogenates to pellet cellular debris.

  • Filtration: Filter the supernatant to remove any remaining particulate matter.

  • HPLC-ECD Analysis: Inject the filtered sample into a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).

  • Separation and Detection: The monoamines and their metabolites are separated on a reverse-phase column and detected by the ECD.

  • Quantification: Quantify the concentrations of 5-HT, 5-HIAA, DA, and its metabolites by comparing the peak areas to those of known standards.

Data Summary and Comparative Analysis

While direct comparative data for 4-PMA is unavailable, we can present a table summarizing the known effects of MDMA and the predicted effects of 4-PMA based on its structural analogue, PMA.

Table 2: Summary of Neurotoxic Effects

ParameterMDMA4-PMA (Predicted)
Serotonin Depletion Significant and long-lasting[20]Likely significant
Dopamine Depletion Generally transient or less pronounced than 5-HT depletion[20]Likely minimal
Hyperthermia Dose-dependent and influenced by ambient temperature[13]Potentially severe
Oxidative Stress Well-documented[15]Highly probable
Lethality Overdose can be fatal, often associated with hyperthermia and serotonin syndromePotentially high, given the known toxicity of PMA

Conclusion and Future Directions

The neurotoxicity of MDMA is well-established and serves as a critical benchmark for evaluating the safety of novel substituted amphetamines. While direct experimental data on this compound is currently lacking, its structural similarity to PMA raises significant concerns about its potential for producing severe, and possibly fatal, neurotoxic effects. The primary mechanisms of concern include potent serotonin release, induction of hyperthermia, and the generation of oxidative stress, all of which are known to contribute to serotonergic neurotoxicity.

Future research should prioritize the in vitro and in vivo characterization of 4-PMA's pharmacological and toxicological profile. Key areas of investigation should include:

  • Determination of its affinity for monoamine transporters (SERT, DAT, NET).

  • Assessment of its potential as a monoamine oxidase inhibitor.

  • In vivo studies to evaluate its effects on core body temperature in rodent models.

  • Comprehensive neurotoxicity studies to measure its impact on serotonergic and dopaminergic markers.

Such data are essential for a thorough risk assessment and to inform regulatory decisions regarding this and other novel psychoactive substances. The protocols and comparative framework provided in this guide offer a robust starting point for these critical investigations.

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  • Gordon, C. J. (2017). The mouse thermoregulatory system: Its impact on translating biomedical data to humans. Physiology & behavior, 179, 453–461.

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Safety Operating Guide

4-(2-Pyridylmethoxy)-amphetamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Treat 4-(2-Pyridylmethoxy)-amphetamine (4-PMA-Py) as a High-Potency Neurotoxin and a potential Schedule I Controlled Substance Analogue .

Disposal of this compound requires a dual-threat mitigation strategy:

  • Chemical Stabilization: The free base amine is volatile and prone to oxidation; it must be converted to a stable salt prior to transport.

  • Regulatory Chain of Custody: Due to its structural similarity to Para-methoxyamphetamine (PMA), this compound falls under the purview of the Federal Analogue Act (USA) or similar international scheduling. It must be disposed of via Reverse Distribution (if registered inventory) or High-Temperature Incineration (if synthesized research waste).

Do not dispose of down the drain. Do not mix with oxidizing agents (e.g., bleach) in an uncontrolled setting.

Hazard Identification & Risk Assessment

To handle this compound safely, you must understand its Structure-Activity Relationship (SAR).

Structural ComponentChemical HazardBiological Hazard
Amphetamine Backbone Sympathomimetic amine. Precursor to unstable N-oxides.Acute Toxicity (Oral/Inhalation): High. Potential for hypertensive crisis and serotonin syndrome.
Pyridine Ring Increases lipophilicity and metabolic stability.Hepatotoxicity: Pyridine moieties can form reactive metabolites leading to liver damage.
Ether Linkage Chemical stability (resistant to hydrolysis).Persistence: Will not degrade rapidly in standard wastewater treatment, posing aquatic toxicity risks.

Critical Safety Insight: Most amphetamine derivatives are basic (pKa ~9-10). In their "free base" oil form, they are volatile and can be inhaled as vapor. Always maintain this compound in its salt form (e.g., Hydrochloride or Sulfate) during storage and disposal preparation to eliminate volatility.

Regulatory Decision Matrix

Before touching the chemical, you must determine its legal status in your inventory. This dictates the disposal pathway.

DisposalDecision Start Identify Material: This compound IsControlled Is it listed on your DEA Inventory (Schedule I/II)? Start->IsControlled YesControlled YES: Controlled Substance IsControlled->YesControlled Yes NoControlled NO: Research Chemical / Waste IsControlled->NoControlled No Form41 Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered) YesControlled->Form41 ReverseDist Transfer to DEA-Registered Reverse Distributor Form41->ReverseDist HazWaste Classify as RCRA Hazardous Waste (Likely D001/D003/Toxic) NoControlled->HazWaste Labeling Label: 'Non-Regulated Chemical Waste' (Do NOT label as 'Drugs') HazWaste->Labeling Incineration Ship to EPA-Permitted Incinerator Labeling->Incineration

Figure 1: Regulatory decision tree distinguishing between DEA-controlled inventory and experimental chemical waste.

Step-by-Step Disposal Protocol

Phase A: Stabilization (The "Salt Trick")

If your material is in a liquid free-base form or dissolved in a volatile solvent, you must stabilize it to prevent inhalation exposure during waste handling.

  • Acidification: Slowly add 1M HCl or H₂SO₄ to the liquid waste until pH < 3.

    • Why: This converts the volatile amine into a non-volatile ammonium salt.

  • Solvent Check: If dissolved in methanol/ethanol, the mixture is RCRA Ignitable (D001) . Do not evaporate the solvent in a fume hood; this releases the drug into the exhaust system.

Phase B: Packaging & Labeling
ParameterRequirementTechnical Rationale
Primary Container Amber Glass or HDPE with Teflon-lined cap.Prevents UV degradation and chemical leaching.
Secondary Containment Clear zip-seal bag or plastic tub.Captures leaks; allows visual inspection without exposure.
Labeling (RCRA) "Hazardous Waste - Toxic, Ignitable."Crucial: List specific chemical name. Do not use vague terms like "Organic Waste."
Segregation Do NOT pack with Oxidizers. Pyridine rings can react violently with strong oxidizers (e.g., nitric acid).
Phase C: Final Destruction

Option 1: Reverse Distribution (For DEA Registrants) [1]

  • Applicability: If the substance was purchased/synthesized under a specific DEA license.

  • Action: Contact a guaranteed returns processor (e.g., Inmar, Exp Pharmaceutical).

  • Documentation: You must retain DEA Form 41 for 2 years [1].

Option 2: Chemical Incineration (For Research Waste)

  • Applicability: Experimental synthesis waste or non-scheduled reference standards.

  • Action: Hand off to your EHS Hazardous Waste vendor (e.g., Clean Harbors, Veolia).

  • Profile: Request Incineration (Code H040 or similar).

    • Warning: Do not allow "Fuel Blending" if the concentration is >1%. High-temp incineration (>1000°C) is required to break the pyridine ring and ensure zero release.

Emergency Procedures: Spill Response

In the event of a spill, speed is secondary to safety. The high potency of this compound means a micro-exposure can be toxic.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Prevent Inhalation) Spill->Evacuate PPE 2. Don PPE: Double Nitrile Gloves, Tyvek Suit, P100 Respirator Evacuate->PPE Absorb 3. Absorb: Use Vermiculite or Chem-Sorb Pads PPE->Absorb Neutralize 4. Surface Decon: Wash with 5% Acetic Acid then Soap/Water Absorb->Neutralize Dispose 5. Disposal: All cleanup materials as Hazardous Waste Neutralize->Dispose

Figure 2: Immediate response workflow for high-potency amine spills.

Decontamination Solution: Use a 5% Acetic Acid solution to wipe down surfaces after absorbing the bulk material.

  • Mechanism:[2][3][4][5][6] The acid protonates any residual amine, making it water-soluble and easier to wipe away, rather than smearing the oily free base.

References

  • U.S. Drug Enforcement Administration (DEA). (2023). Disposal of Controlled Substances: Final Rule.[3] Title 21 Code of Federal Regulations, Part 1317. Link

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[5] 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Link

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Amphetamine Derivatives and Pyridine Toxicity.Link[7]

  • United Nations Office on Drugs and Crime (UNODC). (2022). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[8]Link

Sources

Personal protective equipment for handling 4-(2-Pyridylmethoxy)-amphetamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Compound Class: Substituted Amphetamine / Pyridine-functionalized Phenethylamine Risk Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) – Control Band 4 [1]

4-(2-Pyridylmethoxy)-amphetamine is a structural hybrid of the amphetamine class and a pyridine ether.[1] While specific toxicological data for this exact ligand may be sparse in public repositories, its structural homology to PMA (para-methoxyamphetamine) and other 4-substituted amphetamines necessitates a "worst-case" safety approach.[1]

Critical Hazard Inference:

  • Acute Toxicity: High risk of central nervous system (CNS) stimulation, serotonin syndrome, and sympathomimetic toxicity (tachycardia, hypertension).[1][2]

  • Therapeutic Index: Likely narrow.[1] Substituted amphetamines like PMA are known for steep dose-response curves where recreational-to-lethal gaps are minimal.[1]

  • Physical State: Typically a hydrochloride or oxalate salt (crystalline powder).[1] Dust inhalation is the primary high-risk vector.

Risk Assessment & Routes of Entry
Route of EntryRisk LevelPhysiological MechanismMitigation Strategy
Inhalation CRITICAL Rapid absorption via alveolar capillary bed; bypasses first-pass metabolism.[1] High risk of immediate systemic toxicity.[1]HEPA Filtration + Fume Hood. No open-bench handling.[1]
Dermal HIGH The lipophilic nature of the amphetamine backbone allows cutaneous absorption. The pyridine ring may enhance solvent-like permeation.[1]Double-gloving (Nitrile/Laminate). Immediate decon upon splash.[1]
Ingestion MODERATE Accidental hand-to-mouth transfer.[1] High oral bioavailability.[1]Strict Hygiene. No personal items in the lab.
Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research Scale (<1g) handling. For bulk synthesis (>10g), upgrade respiratory protection to PAPR (Powered Air Purifying Respirator).[1]

PPE CategorySpecificationRationale & Protocol
Respiratory N99 / P100 Half-Mask (Minimum)Why: Surgical masks offer zero protection against potent drug dusts. Protocol: Fit-tested P100 respirator worn inside the chemical fume hood during powder transfer.
Hand Protection Double Nitrile (Outer) + Laminate (Optional Liner)Why: Pyridine moieties can permeate nitrile over time.[1] Double gloving provides a "sacrificial" outer layer.Protocol: 1.[1] Inner Glove: Nitrile (4 mil, extended cuff).2.[1] Outer Glove: Nitrile (4-6 mil).3.[1] Change outer gloves immediately after any contact.[1]
Eye/Face Chemical Goggles Why: Safety glasses have gaps.[1] Goggles seal against airborne dust and splashes.Protocol: Anti-fog coating recommended.[1] Face shield added for liquid handling >100mL.[1]
Body Tyvek® 400 (or equivalent) Why: Cotton lab coats retain toxic dust.[1] Disposable suits prevent cross-contamination to personal clothing.Protocol: Taped cuffs at wrists to seal glove gap.[1]
Engineering Controls & Operational Workflow

The Primary Barrier: All open handling of this compound must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood certified for particulate containment (face velocity 80–100 fpm).[1]

Workflow Visualization

The following diagram outlines the mandatory "Chain of Custody" for handling this compound to prevent facility contamination.

HandlingWorkflow Storage 1. Storage (Double-Sealed, Desiccated) Transfer 2. Transfer to Hood (Closed Container) Storage->Transfer Verify PPE Weighing 3. Weighing (Static Control + Balance Enclosure) Transfer->Weighing Anti-Static Gun Solubilization 4. Solubilization (Immediate Dissolution) Weighing->Solubilization Wetting (Reduces Dust) Waste 5. Waste Disposal (Segregated Incineration) Solubilization->Waste Deactivation

Caption: Safe handling workflow emphasizing dust control at the weighing stage (the highest risk point).

Detailed Operational Protocols
A. Weighing & Transfer (Highest Risk) [1]
  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat and spatula.[1] Electrostatic charge can cause potent powders to "jump" and disperse.[1]

  • Damping: If experimental design permits, wet the powder immediately upon transfer to the weighing boat (using the reaction solvent) to eliminate dust generation.

  • Balance Hygiene: Place the analytical balance inside the fume hood or a dedicated powder containment enclosure. Line the balance floor with an absorbent, plastic-backed pad.[1]

B. Deactivation & Cleaning

Amphetamines are stable amines.[1] Simple water washing is insufficient .[1]

  • Primary Decon: Wipe surfaces with 10% Bleach (Sodium Hypochlorite) .[1] The oxidation helps degrade the amine structure.

  • Secondary Rinse: Follow with Ethanol (70%) to remove bleach residue and organic films.[1]

  • Disposal: All wipes, gloves, and pads must go into Hazardous Waste (Incineration Stream) .[1] Do not autoclave (volatilization risk).[1]

Emergency Response Logic

In the event of exposure, seconds count. The serotonergic nature of this compound means hyperthermia and seizure are the immediate threats.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact Type->Skin Act_Inhale 1. Move to Fresh Air 2. Do NOT induce vomiting 3. Administer O2 if trained Inhalation->Act_Inhale Act_Skin 1. Drench (15 mins) 2. Remove Contaminated Clothing 3. Soap & Water Wash Skin->Act_Skin Medical CALL EMERGENCY SERVICES Advise: 'Potent Amphetamine Derivative' Watch for: Hyperthermia, Seizures Act_Inhale->Medical Act_Skin->Medical

Caption: Decision tree for immediate response to accidental exposure.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1][3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][3][4] Centers for Disease Control and Prevention.[1][3] [Link][1]

  • European Pharmaceutical Review. (2023). Handling HPAPIs safely – what does it take?[Link]

  • Carvalho, M., et al. (2012).[1] Toxicity of amphetamines: an update. Archives of Toxicology.[1] [Link]

Disclaimer: This guide is for informational purposes for trained laboratory personnel only. It does not replace the official Safety Data Sheet (SDS) provided by your chemical supplier. Always conduct a site-specific Risk Assessment before handling novel chemical entities.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.